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An In-depth Technical Guide to 5-(Azetidin-3-yloxy)isoquinoline: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the novel chemical entity 5-(Azetidin-3-yloxy)isoquinoline. As a molecule uniting the pharmacologically significant isoquinoline core with the increasingly import...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the novel chemical entity 5-(Azetidin-3-yloxy)isoquinoline. As a molecule uniting the pharmacologically significant isoquinoline core with the increasingly important azetidine moiety, this compound represents a promising scaffold for drug discovery and development. This document will delve into its chemical structure, a proposed synthetic pathway, its predicted physicochemical properties, and its potential as a therapeutic agent, drawing upon established knowledge of its constituent fragments.

Introduction: A Hybrid Scaffold of Pharmacological Interest

The pursuit of novel molecular architectures with enhanced therapeutic potential is a cornerstone of modern medicinal chemistry. The strategic combination of known pharmacophores into a single hybrid molecule is a well-established approach to modulate activity, improve pharmacokinetic profiles, and explore new chemical space. 5-(Azetidin-3-yloxy)isoquinoline is a prime example of such a hybrid, integrating two key heterocyclic systems: isoquinoline and azetidine.

The isoquinoline nucleus is a structural motif found in a vast array of natural alkaloids and synthetic compounds with diverse and potent biological activities, including anticancer, antimicrobial, and CNS-modulating effects.[1][2] The substitution pattern on the isoquinoline ring system is crucial in determining its pharmacological profile.[3] Specifically, modifications at the 5-position have been explored for the development of various therapeutic agents.[4]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in drug discovery.[5] Its strained ring system imparts unique conformational constraints and physicochemical properties. The azetidin-3-yloxy moiety, in particular, has been incorporated into various compounds to enhance their biological activity and bioavailability.

This guide will provide a detailed exploration of the synthesis, predicted properties, and potential applications of 5-(Azetidin-3-yloxy)isoquinoline, a compound that, while not extensively described in current literature, holds considerable promise based on the well-documented attributes of its components.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-(Azetidin-3-yloxy)isoquinoline consists of an isoquinoline ring substituted at the 5-position with an oxygen atom, which in turn is connected to the 3-position of an azetidine ring.

Molecular Formula: C₁₂H₁₂N₂O

Molecular Weight: 200.24 g/mol

A table summarizing the predicted physicochemical properties of 5-(Azetidin-3-yloxy)isoquinoline is presented below. These values are estimated based on computational models and the known properties of its constituent fragments.

PropertyPredicted ValueSignificance in Drug Discovery
LogP 1.5 - 2.5Influences solubility and membrane permeability. A value in this range is often favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) ~40 ŲPredicts drug transport properties. A lower TPSA is generally associated with better cell membrane penetration.
Hydrogen Bond Donors 1 (from the azetidine N-H)Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 2 (from the isoquinoline N and the ether O)Influences solubility and binding to biological targets.
pKa (most basic) ~8.5 (azetidine nitrogen)Affects ionization state at physiological pH, which influences solubility, permeability, and target binding.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for the preparation of 5-(Azetidin-3-yloxy)isoquinoline is proposed via a Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and an alkoxide.[6][7][8] The key starting materials for this synthesis are 5-hydroxyisoquinoline and a suitably protected 3-haloazetidine.

The proposed synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of 5-Hydroxyisoquinoline cluster_1 Preparation of Azetidine Intermediate cluster_2 Williamson Ether Synthesis cluster_3 Deprotection 5-Isoquinolinesulfonic acid 5-Isoquinolinesulfonic acid 5-Hydroxyisoquinoline 5-Hydroxyisoquinoline 5-Isoquinolinesulfonic acid->5-Hydroxyisoquinoline NaOH, H2O, reflux N-Boc-5-(azetidin-3-yloxy)isoquinoline N-Boc-5-(azetidin-3-yloxy)isoquinoline 5-Hydroxyisoquinoline->N-Boc-5-(azetidin-3-yloxy)isoquinoline N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-tosyloxyazetidine TsCl, Pyridine N-Boc-3-tosyloxyazetidine->N-Boc-5-(azetidin-3-yloxy)isoquinoline 5-HydroxyisoquinolineN-Boc-3-tosyloxyazetidine 5-HydroxyisoquinolineN-Boc-3-tosyloxyazetidine 5-HydroxyisoquinolineN-Boc-3-tosyloxyazetidine->N-Boc-5-(azetidin-3-yloxy)isoquinoline NaH, DMF 5-(Azetidin-3-yloxy)isoquinoline 5-(Azetidin-3-yloxy)isoquinoline N-Boc-5-(azetidin-3-yloxy)isoquinoline->5-(Azetidin-3-yloxy)isoquinoline TFA, DCM

Caption: Proposed synthetic workflow for 5-(Azetidin-3-yloxy)isoquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxyisoquinoline

5-Hydroxyisoquinoline can be prepared from 5-isoquinolinesulfonic acid.[9]

  • To a solution of 5-isoquinolinesulfonic acid in water, add sodium hydroxide.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the mixture to room temperature and adjust the pH to 5 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-hydroxyisoquinoline.

Step 2: Preparation of N-Boc-3-tosyloxyazetidine

A common precursor for the azetidine moiety is N-Boc-3-hydroxyazetidine, which is commercially available. This is then converted to a more reactive species with a good leaving group, such as a tosylate.

  • Dissolve N-Boc-3-hydroxyazetidine in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-3-tosyloxyazetidine.

Step 3: Williamson Ether Synthesis

  • To a solution of 5-hydroxyisoquinoline in an aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C to form the alkoxide.[10]

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-tosyloxyazetidine in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until completion.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield N-Boc-5-(azetidin-3-yloxy)isoquinoline.

Step 4: Deprotection of the Azetidine Nitrogen

  • Dissolve the N-Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with DCM.

  • Dry the organic layer, concentrate, and purify by a final chromatographic step or recrystallization to obtain 5-(Azetidin-3-yloxy)isoquinoline.

Potential Pharmacological Applications and Biological Significance

The hybrid nature of 5-(Azetidin-3-yloxy)isoquinoline suggests a rich pharmacological potential, drawing from the established activities of its constituent moieties.

Anticancer Activity

Isoquinoline derivatives are well-known for their antitumor properties.[11][12] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and microtubule polymerization. The substitution at the 5-position of the isoquinoline ring can significantly influence this activity. The azetidine moiety is also found in several anticancer agents, contributing to their efficacy and pharmacokinetic properties.[5] The combination of these two scaffolds in 5-(Azetidin-3-yloxy)isoquinoline could lead to a synergistic effect, potentially resulting in a potent and selective anticancer agent.

Central Nervous System (CNS) Activity

Many isoquinoline alkaloids exhibit significant effects on the central nervous system.[1] The azetidine ring is also considered a valuable scaffold for the development of CNS-active drugs.[13] The rigid structure of the azetidine can provide a favorable conformation for binding to CNS targets. Therefore, 5-(Azetidin-3-yloxy)isoquinoline could be a promising candidate for the treatment of various neurological and psychiatric disorders.

The potential biological activities can be summarized in the following diagram:

G 5-(Azetidin-3-yloxy)isoquinoline 5-(Azetidin-3-yloxy)isoquinoline Potential Anticancer Activity Potential Anticancer Activity 5-(Azetidin-3-yloxy)isoquinoline->Potential Anticancer Activity Potential CNS Activity Potential CNS Activity 5-(Azetidin-3-yloxy)isoquinoline->Potential CNS Activity Potential Antimicrobial Activity Potential Antimicrobial Activity 5-(Azetidin-3-yloxy)isoquinoline->Potential Antimicrobial Activity Isoquinoline Core Isoquinoline Core Anticancer Properties Anticancer Properties Isoquinoline Core->Anticancer Properties Inhibition of kinases, topoisomerases CNS Effects CNS Effects Isoquinoline Core->CNS Effects Azetidine Moiety Azetidine Moiety Improved Pharmacokinetics Improved Pharmacokinetics Azetidine Moiety->Improved Pharmacokinetics Enhanced Target Binding Enhanced Target Binding Azetidine Moiety->Enhanced Target Binding Synergistic Effect Synergistic Effect Potential Anticancer Activity->Synergistic Effect Novel Therapeutic Agent Novel Therapeutic Agent Potential CNS Activity->Novel Therapeutic Agent

Caption: Potential pharmacological applications of 5-(Azetidin-3-yloxy)isoquinoline.

Antimicrobial Activity

The isoquinoline scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[3] Azetidinone derivatives (β-lactams) are a well-known class of antibiotics.[14][15][16] While the azetidine in the target molecule is not a β-lactam, the presence of this nitrogen-containing heterocycle could contribute to antimicrobial activity.

Conclusion and Future Directions

5-(Azetidin-3-yloxy)isoquinoline represents a novel and promising chemical scaffold for the development of new therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, its predicted physicochemical properties, and its potential pharmacological applications. The proposed synthesis via Williamson etherification is a robust and scalable method. The predicted properties suggest that this molecule is likely to possess favorable drug-like characteristics.

Future research should focus on the successful synthesis and characterization of 5-(Azetidin-3-yloxy)isoquinoline. Subsequently, a thorough in-vitro and in-vivo evaluation of its biological activities is warranted to validate the predicted pharmacological potential, particularly in the areas of oncology, neuroscience, and infectious diseases. Further structural modifications of both the isoquinoline and azetidine rings could lead to the discovery of derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Georgian, V. The Synthesis of 5-Oxoperhydroisoquinolines. The Journal of Organic Chemistry.
  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4243.
  • Ombito, J. O., et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Semantic Scholar.
  • Chen, J., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Samadhiya, P., et al. (2012).
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • MDPI.
  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.
  • ChemTalk. Williamson Ether Synthesis. (2022). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research.
  • Chemistry Steps. The Williamson Ether Synthesis. (2022). [Link]

  • IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • ResearchGate. (PDF) Azetidinone as an important biologically active agent -A review.
  • Wikipedia. Isoquinoline. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile.
  • PubChem. 3-(3-Azetidinyl)isoquinoline. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

Sources

Exploratory

Molecular weight and formula of 5-(Azetidin-3-yloxy)isoquinoline

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel molecular scaffolds that offer unique three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties. Within this context, the fusion of a classic pharmacophore, the isoquinoline ring system, with a strained, saturated heterocycle like azetidine presents a compelling strategy for the development of new chemical entities. This guide provides a detailed examination of a specific exemplar of this strategy: 5-(Azetidin-3-yloxy)isoquinoline. While direct experimental data for this specific isomer remains elusive in publicly accessible databases, this whitepaper will proceed based on a robust theoretical framework, drawing parallels from closely related analogs and foundational chemical principles. We will establish the core physicochemical properties, propose a logical synthetic pathway, and predict the spectral characteristics that will be crucial for its unambiguous identification.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section delineates the molecular formula and weight of 5-(Azetidin-3-yloxy)isoquinoline, derived from its constituent parts.

Structural Elucidation and Verification

The name 5-(Azetidin-3-yloxy)isoquinoline defines a precise arrangement of atoms. The structure consists of an isoquinoline ring substituted at the 5-position with an azetidin-3-yloxy group. This "oxy" linkage signifies an ether bond connecting the C5 carbon of the isoquinoline to the C3 carbon of the azetidine ring.

Component Breakdown:

  • Isoquinoline: A bicyclic aromatic heterocycle with the formula C₉H₇N.

  • Azetidine: A four-membered saturated nitrogen-containing heterocycle. The "3-yl" designation indicates attachment at the 3-position.

  • Oxy Linkage: An oxygen atom forming an ether bridge.

Based on this connectivity, the molecular formula is determined by summing the atoms of a C₉H₆N isoquinoline fragment (one hydrogen is substituted), an oxygen atom, and a C₃H₆N azetidine fragment (one hydrogen is substituted).

Physicochemical Data Summary

The deduced molecular formula and calculated molecular weight are pivotal for all analytical and stoichiometric evaluations.

ParameterValueSource
Molecular Formula C₁₂H₁₂N₂O(Calculated)
Molecular Weight 200.24 g/mol (Calculated)
Monoisotopic Mass 200.09496 Da(Calculated)

Note: The molecular weight of the isomeric compound, 4-(Azetidin-3-yloxy)quinoline, is confirmed by chemical suppliers to be 200.24 g/mol , lending strong support to the calculations for the target molecule.

Proposed Synthetic Strategy: A Mechanistic Perspective

The synthesis of 5-(Azetidin-3-yloxy)isoquinoline can be logically approached via a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy is predicated on the coupling of a suitably activated isoquinoline precursor with 3-hydroxyazetidine. The choice of protecting group for the azetidine nitrogen is critical to prevent side reactions and ensure the desired connectivity.

Retrosynthetic Analysis

A logical disconnection of the target molecule at the ether linkage points to two key starting materials: a 5-substituted isoquinoline with a good leaving group and a protected 3-hydroxyazetidine.

G Target 5-(Azetidin-3-yloxy)isoquinoline Disconnect C-O Ether Bond (Retrosynthetic Disconnection) Target->Disconnect SM1 5-Haloisoquinoline (e.g., 5-Fluoroisoquinoline) Disconnect->SM1 Electrophile SM2 N-Boc-3-hydroxyazetidine Disconnect->SM2 Nucleophile

Caption: Retrosynthetic analysis of 5-(Azetidin-3-yloxy)isoquinoline.

Step-by-Step Synthesis Protocol

This proposed protocol is based on well-established Williamson ether synthesis principles, adapted for this specific heterocyclic system.

Step 1: Nucleophile Preparation (Deprotonation of N-Boc-3-hydroxyazetidine)

  • To a solution of N-Boc-3-hydroxyazetidine (1.1 equivalents) in a suitable aprotic polar solvent (e.g., anhydrous DMF or DMSO) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

Causality Insight: The use of a strong, non-nucleophilic base is essential to deprotonate the hydroxyl group of the protected azetidine, forming a potent nucleophile. The Boc (tert-butyloxycarbonyl) group is a standard choice for protecting the azetidine nitrogen, as it is stable under basic conditions and can be removed under acidic conditions.

Step 2: Nucleophilic Aromatic Substitution

  • To the solution containing the azetidin-3-olate, add a solution of 5-haloisoquinoline (e.g., 5-fluoro- or 5-chloroisoquinoline, 1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

Causality Insight: 5-Haloisoquinolines, particularly the fluoro derivative, are activated towards SNAᵣ. The electron-withdrawing nature of the isoquinoline nitrogen enhances the electrophilicity of the carbon at the 5-position. Heat is typically required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent expulsion of the halide leaving group.

Step 3: Deprotection of the Azetidine Nitrogen

  • Upon completion of the reaction, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-5-(azetidin-3-yloxy)isoquinoline by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.

  • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

  • Purify the final product, 5-(Azetidin-3-yloxy)isoquinoline, by an appropriate method (e.g., column chromatography or crystallization).

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SNAᵣ Reaction cluster_2 Step 3: Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-azetidin-3-olate A->B  NaH, DMF   D N-Boc-5-(azetidin-3-yloxy)isoquinoline B->D C 5-Haloisoquinoline C->D  Heat   E 5-(Azetidin-3-yloxy)isoquinoline (Final Product) D->E  TFA or HCl  

Caption: Proposed synthetic workflow for 5-(Azetidin-3-yloxy)isoquinoline.

Predicted Analytical Characterization

Unambiguous structural confirmation is paramount. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (in ppm, relative to TMS) in a standard solvent like CDCl₃ are as follows:

¹H NMR:

  • Isoquinoline Protons: Expect a series of signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C1 is typically the most deshielded. The specific coupling patterns will be characteristic of the 5-substituted isoquinoline system.

  • Azetidine Protons: The methine proton at C3 (adjacent to the oxygen) will likely appear as a multiplet around δ 4.5-5.0 ppm. The methylene protons on the azetidine ring will likely be multiplets in the range of δ 3.5-4.5 ppm. The N-H proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR:

  • Isoquinoline Carbons: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon bearing the ether linkage (C5) will be significantly shifted downfield.

  • Azetidine Carbons: The C3 carbon attached to the oxygen will be in the δ 60-70 ppm range. The other two carbons of the azetidine ring will be further upfield.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 201.10.

  • High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, confirming the elemental composition. For C₁₂H₁₃N₂O⁺ ([M+H]⁺), the calculated exact mass is 201.1028.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(Azetidin-3-yloxy)isoquinoline is not available, a conservative approach to handling should be adopted based on the parent heterocycles.

  • Isoquinoline: Known to be harmful if swallowed and may cause skin irritation.

  • Azetidine: A flammable liquid and vapor that can cause severe skin burns and eye damage.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

5-(Azetidin-3-yloxy)isoquinoline represents a molecule of significant interest at the intersection of established and emerging pharmacophores. While this guide has been constructed on a foundation of chemical theory and data from close analogs, the imperative next step is the empirical validation of these predictions. The synthesis and subsequent rigorous analytical characterization, including 2D NMR techniques and X-ray crystallography, are essential to confirm the proposed structure and to fully unlock the potential of this novel scaffold for applications in drug discovery and materials science.

References

Due to the novel nature of the specific isomer 5-(Azetidin-3-yloxy)isoquinoline, direct literature citations are not available. The principles and data presented are based on established knowledge in organic chemistry and spectroscopy. For further reading on the synthesis and properties of the constituent ring systems and related analogs, the following resources are recommended:

  • Synthesis of Isoquinoline Derivatives

    • Title: Modern Synthetic Methods for Isoquinoline and Its Deriv
    • Source: Comprehensive Organic Synthesis II
    • URL: [Link]

  • Chemistry and Synthesis of Azetidines

    • Title: Azetidines: Synthesis, Reactivity, and Role in Medicinal Chemistry
    • Source: Chemical Reviews
    • URL: [Link]

  • Spectroscopic Data of Heterocyclic Compounds

    • Title: Spectroscopic Data of Nitrogen-Containing Heterocyclic Compounds
    • Source: Wiley Online Library
    • URL: [Link]

  • Safety Information for Isoquinoline: Title: Isoquinoline Safety Data Sheet Source: Merck (Sigma-Aldrich)

Protocols & Analytical Methods

Method

Application Note: Strategic Coupling of Azetidin-3-ol to Isoquinoline Scaffolds

Topic: Protocol for Coupling Azetidin-3-ol with Isoquinoline Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Coupling Azetidin-3-ol with Isoquinoline Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of azetidin-3-ol into isoquinoline scaffolds represents a high-value transformation in modern medicinal chemistry. The azetidine ring acts as a "privileged scaffold," offering a lower lipophilicity (LogD) and distinct metabolic profile compared to larger saturated heterocycles like pyrrolidine or piperidine. However, the coupling presents specific challenges: the high ring strain (~25.4 kcal/mol) of the azetidine core makes it susceptible to acid-catalyzed ring opening, while the polarity of the hydroxyl group complicates isolation.

This guide provides two validated protocols for C-N bond formation:

  • Method A (SnAr): For electron-deficient isoquinolines (e.g., 1-chloroisoquinoline).

  • Method B (Buchwald-Hartwig): For unactivated isoquinolines (e.g., 4-bromoisoquinoline).

Strategic Analysis & Decision Matrix

Before initiating synthesis, the electronic nature of the isoquinoline substrate dictates the methodology.

Diagram 1: Synthetic Decision Tree

Caption: Logical flow for selecting the optimal coupling strategy based on isoquinoline activation status.

CouplingStrategy node_start Target: Azetidinyl-Isoquinoline node_sub Analyze Isoquinoline Leaving Group (LG) Position node_start->node_sub node_C1 Activated Position (C1 or C3 with EWG) node_sub->node_C1 LG at C1 (Adjacent to N) node_C4 Unactivated Position (C4, C5, C6, C7, C8) node_sub->node_C4 LG at Benzenoid Ring node_SnAr Method A: SnAr (Nucleophilic Aromatic Substitution) node_C1->node_SnAr node_Pd Method B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) node_C4->node_Pd node_cond1 Reagents: DIPEA or K2CO3 Solvent: DMSO or NMP Temp: 80-100°C node_SnAr->node_cond1 node_cond2 Catalyst: Pd(OAc)2 / XPhos Base: Cs2CO3 Solvent: Dioxane (Anhydrous) node_Pd->node_cond2

Pre-Reaction Critical Control Points

Azetidin-3-ol Handling
  • Stability: Azetidin-3-ol is stable as a hydrochloride salt. The free base is hygroscopic and prone to polymerization if stored improperly.

  • Ring Strain: Avoid strong Lewis acids or aqueous acids (pH < 3) at high temperatures, which trigger ring opening to 3-amino-1,2-propanediol derivatives.

  • Solubility: The compound is highly polar.[1] Standard aqueous workups (water/EtOAc extraction) often result in product loss to the aqueous phase .

Reagent Preparation
  • Free-Basing: If using Azetidin-3-ol·HCl in Pd-catalyzed reactions, it is preferable to free-base it in situ with a stoichiometric amount of base (e.g., NaOtBu) rather than pre-isolating the free amine, to minimize degradation.

Protocol A: SnAr Coupling (Activated Systems)

Target: 1-Chloroisoquinoline derivatives. Mechanism: Addition-Elimination. The C1 position is highly electrophilic due to the adjacent nitrogen.

Materials
  • 1-Chloroisoquinoline derivative (1.0 equiv)

  • Azetidin-3-ol hydrochloride (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMSO (Dimethyl sulfoxide) [Anhydrous]

  • Workup: n-Butanol, Brine.

Step-by-Step Procedure
  • Setup: In a pressure-rated vial equipped with a magnetic stir bar, dissolve the 1-chloroisoquinoline (1.0 mmol) in DMSO (3 mL, 0.33 M).

  • Addition: Add Azetidin-3-ol·HCl (164 mg, 1.5 mmol) in one portion.

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) dropwise. The solution may warm slightly.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[2] The product is usually more polar than the starting material. Look for [M+H]+ corresponding to Product.

  • Workup (Critical for Polar Products):

    • Option 1 (Direct Purification): If scale is <500 mg, dilute reaction mixture with MeOH/Water and purify directly via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile gradient). This is the preferred method.

    • Option 2 (Extraction): Dilute with water (10 mL). Extract with n-Butanol (3 x 10 mL) or 2-MeTHF . Standard EtOAc extraction is often inefficient. Wash combined organic layers with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Coupling (Unactivated Systems)

Target: 4-Bromoisoquinoline (or other benzenoid-ring halogens). Mechanism: Pd(0)/Pd(II) catalytic cycle.[3]

Materials
  • Bromo-isoquinoline derivative (1.0 equiv)

  • Azetidin-3-ol hydrochloride (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

    • Why XPhos? Dialkylbiaryl phosphines (Buchwald ligands) are excellent for coupling secondary amines and preventing catalyst poisoning by the isoquinoline nitrogen.

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Degassing: Charge a reaction tube with the isoquinoline (1.0 mmol), Azetidin-3-ol·HCl (1.2 mmol), Cs2CO3 (3.0 mmol), and XPhos (48 mg, 0.1 mmol). Cap and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)2 (11 mg, 0.05 mmol) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL, 0.2 M) via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: Do not exceed 110°C if possible, to preserve the azetidine ring integrity.

  • Filtration: Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with MeOH/DCM (1:9).

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography.

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is crucial to prevent streaking of the basic amine product on silica.

Visualization: Reaction Setup & Workup Flow

Diagram 2: Experimental Workflow (SnAr Focus)

Caption: Step-by-step execution flow highlighting the critical extraction variance for polar azetidines.

ExperimentalFlow Start Start: Dissolve Isoquinoline in DMSO AddReagents Add Azetidin-3-ol HCl + DIPEA (3 eq) Start->AddReagents Heat Heat 90°C (4-12 Hours) AddReagents->Heat Check LC-MS Check: Conversion >95%? Heat->Check Check->Heat No DirectPrep Route A (Preferred): Direct C18 Reverse Phase Purification Check->DirectPrep Yes (Small Scale) Extraction Route B (Extraction): Dilute w/ Water Extract w/ n-Butanol Check->Extraction Yes (Large Scale) Final Final Product: Azetidinyl-Isoquinoline DirectPrep->Final Extraction->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (SnAr) Poor nucleophilicity of azetidine salt.Ensure sufficient base (DIPEA) is used (at least 3 eq). Switch solvent to NMP and increase temp to 110°C.
Ring Opening Acidic impurities or excessive heat.Check pH of reaction mixture (keep >8). Lower reaction temperature and extend time.
Product Loss (Workup) Product is water-soluble.Stop using EtOAc for extraction. Use DCM:IPA (3:1) or n-Butanol. Saturate aqueous layer with NaCl.
Catalyst Poisoning (Pd) Isoquinoline nitrogen binding Pd.Use bulky ligands (XPhos, BrettPhos) or pre-complexed catalysts (e.g., XPhos Pd G3).

References

  • Review on Azetidine Synthesis & Stability

    • Couty, F., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Buchwald-Hartwig Coupling Conditions

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
  • SnAr Methodologies in Medicinal Chemistry

    • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[4] Nature Chemistry.

  • Azetidine Handling & Safety

    • BenchChem Technical Support.[5][6] (2025).[2][4][6][7][8] Azetidine Synthesis Protocols & Stability Data.

Sources

Application

Boc-deprotection methods for azetidinyl-isoquinoline intermediates

Application Note: Optimized Boc-Deprotection Protocols for Azetidinyl-Isoquinoline Scaffolds Executive Summary The azetidinyl-isoquinoline scaffold represents a high-value pharmacophore in kinase and GPCR ligand discover...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Boc-Deprotection Protocols for Azetidinyl-Isoquinoline Scaffolds

Executive Summary

The azetidinyl-isoquinoline scaffold represents a high-value pharmacophore in kinase and GPCR ligand discovery. However, the chemical manipulation of this moiety presents a "stability paradox":

  • The Azetidine Ring: A strained 4-membered heterocycle (~25 kcal/mol strain energy) susceptible to acid-catalyzed ring opening or polymerization.[1]

  • The Isoquinoline System: An electron-rich aromatic bicycle prone to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl cations generated during deprotection.

This guide provides three validated protocols to decouple these risks. Unlike generic Boc-removal guides, this document specifically addresses cation scavenging to protect the isoquinoline core and thermodynamic control to preserve the azetidine ring.

Mechanistic Risks & Control Strategy

Understanding the failure modes is the first step to successful synthesis. The deprotection is not merely a hydrolysis; it is a fragmentation releasing a reactive electrophile.

The -Butyl Cation Threat

Upon cleavage of the Boc group, the tert-butyl carbocation (


-Bu

) is generated.[2] In the absence of a scavenger, this electrophile will attack the most electron-rich site available. In this scaffold, the C4 position of the isoquinoline ring is a "cation magnet," leading to irreversible alkylation (C-alkylation).
The Azetidine Strain Threat

While protonated azetidines are kinetically stable to weak nucleophiles, elevated temperatures or strong nucleophiles (e.g., I


, Br

) can trigger

ring opening. Furthermore, Lewis acids (often used as "mild" alternatives) can coordinate to the azetidine nitrogen, increasing ring strain and accelerating decomposition.

Visualizing the Reaction Pathways:

BocDeprotection Start N-Boc-Azetidinyl-Isoquinoline Inter Protonated Intermediate Start->Inter Acid (H+) Cation t-Butyl Cation (t-Bu+) Inter->Cation Fragmentation Product Desired Product (Salt) Inter->Product - CO2 Side2 Azetidine Ring Opening (Polymerization) Inter->Side2 Heat / Nucleophiles Side1 Isoquinoline Alkylation (Irreversible Impurity) Cation->Side1 Attack on Isoquinoline (No Scavenger) Scavenged Scavenged Adduct (t-Bu-Silane/Sulfide) Cation->Scavenged + Scavenger (TES / Thioanisole)

Caption: Mechanistic divergence in Boc-deprotection. The critical control point is the interception of the t-Bu+ cation before it alkylates the isoquinoline ring.

Optimized Experimental Protocols

Method A: The "Scavenger-Rich" TFA Protocol (Recommended)

Best for: Standard substrates where the isoquinoline ring is electron-rich and highly susceptible to alkylation.

Rationale: Trifluoroacetic acid (TFA) is the standard acid. However, pure TFA is dangerous for this substrate. We use Triethylsilane (TES) as a "clean" hydride donor to quench the


-butyl cation immediately, converting it to isobutane (gas) which escapes the system.

Reagents:

  • Dichloromethane (DCM) (Anhydrous)[3]

  • Trifluoroacetic Acid (TFA)[3][4]

  • Triethylsilane (TES) (Scavenger)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of DCM (0.2 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0 - 5.0 eq) .

    • Note: Do not skimp on TES. It must be in excess relative to the Boc groups.

  • Cooling: Cool the mixture to 0°C (Ice/Water bath).

    • Critical: Azetidines are thermally sensitive. Never add TFA at room temperature.

  • Acidification: Add TFA dropwise (ratio: 1:1 v/v with DCM, or approx 10-20 eq).

  • Reaction: Stir at 0°C for 15 minutes, then allow to warm to 10°C (or RT if sluggish) for 1–2 hours. Monitor by LC-MS.[3][5]

  • Work-up (Precipitation):

    • Concentrate the mixture in vacuo at <30°C (do not heat!).

    • Re-dissolve the oily residue in a minimum amount of DCM or MeOH (1 mL).

    • Add cold Diethyl Ether (Et₂O) or MTBE (20 mL) with vigorous stirring.

    • The product should precipitate as the TFA salt. Filter and wash with ether.[3][5]

Method B: Anhydrous HCl in Dioxane (Precipitation Method)

Best for: Generating the Hydrochloride salt directly; avoids "sticky" TFA oils.

Rationale: HCl is a stronger acid than TFA but, in dioxane, it promotes rapid precipitation of the product hydrochloride salt, which effectively removes the product from the reaction medium, preventing side reactions.

Protocol:

  • Dissolution: Dissolve substrate in 1,4-Dioxane (or MeOH if solubility is poor).

  • Cooling: Cool to 0°C.

  • Addition: Add 4M HCl in Dioxane (5–10 eq).

  • Reaction: Stir at 0°C to RT.

    • Observation: A white precipitate usually forms within 30 minutes.

  • Isolation: Filter the solid directly. Wash with dry ether.

    • Warning: Do not leave the reaction stirring overnight. Prolonged exposure of azetidines to Cl

      
       (a nucleophile) can slowly open the ring.[1]
      
Method C: TMSOTf (The "Water-Free" Lewis Acid)

Best for: Highly acid-sensitive substrates or when "water-free" conditions are strictly required.

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves Boc carbamates under mild conditions. However, extreme caution is required as Lewis acids can coordinate the azetidine nitrogen.

Protocol:

  • Setup: Anhydrous conditions (N

    
     atmosphere).
    
  • Dissolution: Dissolve substrate in dry DCM at 0°C .

  • Base Buffer: Add 2,6-Lutidine (1.5 eq).[5] This buffers the acidity and prevents runaway degradation.

  • Reagent: Add TMSOTf (1.2 eq) dropwise.[5]

  • Quench: Quench with MeOH after completion (usually <1 hour).

Comparative Data & Selection Guide

FeatureMethod A (TFA/TES)Method B (HCl/Dioxane)Method C (TMSOTf)
Isoquinoline Protection High (TES scavenges efficiently)Moderate (Precipitation protects)Low (Requires optimization)
Azetidine Stability High (If T < 25°C)Moderate (Cl

risk over time)
Risk (Lewis acid coordination)
Product Form TFA Salt (Hygroscopic)HCl Salt (Solid/Stable)Triflate Salt
Throughput HighHighLow (Special handling)

Critical Workflow: Purification & Free-Basing

The Danger Zone: Many researchers successfully deprotect the molecule but destroy the azetidine during work-up.

  • Avoid Strong Bases: Never use NaOH or KOH to free-base an azetidinyl intermediate. The high pH (>12) combined with the heat of neutralization will hydrolyze or polymerize the ring.

  • Recommended Free-Basing:

    • Partition the salt between DCM and Saturated NaHCO

      
        (pH ~8.5).
      
    • Keep phases cold (0°C).

    • Separate quickly and dry over Na

      
      SO
      
      
      
      .
  • Chromatography:

    • If purification is needed, use Reverse Phase (C18) with 0.1% Formic Acid or Ammonium Bicarbonate .

    • Avoid silica gel with MeOH/NH

      
       if possible, as silica is slightly acidic and can degrade sensitive azetidines upon concentration.
      

Workflow Diagram:

Workflow Input Crude Reaction Mixture Evap Concentrate (<30°C) Input->Evap Precip Triturate with Et2O/MTBE Evap->Precip Filter Filtration (Isolate Salt) Precip->Filter Decision Need Free Base? Filter->Decision Stop Store as Salt (-20°C) Decision->Stop No Base Partition: DCM / Sat. NaHCO3 (Cold) Decision->Base Yes Dry Dry (Na2SO4) & Concentrate Base->Dry

Caption: Post-reaction processing. Note the emphasis on cold partitioning for free-basing.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage mechanisms).

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[6] J. Pept.[7] Res.2001 , 58, 338–341.[6][7]

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Mechanisms, Byproduct Formation and Scavengers.[8][9] Int. J. Pept. Protein Res.[7]1978 , 12, 258–268. (Foundational work on cation scavenging).

  • Couturier, M. et al. Tucker, J. L. Andresen, B. M. Dubé, P. Negri, J. T. Rollins, S. B. Org.[8][10][11] Process Res. Dev.2002 , 6, 42–48. (Discusses safety and scavenging in large-scale deprotections).

  • St-Denis, Y. et al. Process Research and Development of a Potent Azetidine-Based NMDA Receptor Antagonist. Org.[8][10][11] Process Res. Dev.2008 , 12, 703–709. (Specific handling of azetidine salts).

Sources

Method

5-(Azetidin-3-yloxy)isoquinoline in fragment-based drug design (FBDD)

Application Note: 5-(Azetidin-3-yloxy)isoquinoline in Fragment-Based Drug Design (FBDD) Abstract This guide details the strategic application of 5-(Azetidin-3-yloxy)isoquinoline as a high-value scaffold in Fragment-Based...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Azetidin-3-yloxy)isoquinoline in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the strategic application of 5-(Azetidin-3-yloxy)isoquinoline as a high-value scaffold in Fragment-Based Drug Design (FBDD). While isoquinolines are privileged structures in kinase inhibition (notably ROCK and PKA), traditional sulfonamide linkers (e.g., Fasudil) often suffer from poor metabolic stability or limited vector diversity. This protocol focuses on the ether-linked azetidine variant, which offers superior physicochemical properties (


 character, solubility) and a distinct exit vector for probing solvent-exposed pockets. We provide a validated synthesis route, a biophysical screening workflow (SPR/NMR), and strategies for fragment elaboration.

Part 1: Design Rationale & Pharmacophore Analysis

The transition from a "flat" aromatic hit to a three-dimensional lead is the central challenge of FBDD. 5-(Azetidin-3-yloxy)isoquinoline represents a "super-fragment" designed to solve specific medicinal chemistry bottlenecks.

Structural Dissection
  • Isoquinoline Core (Hinge Binder): The pyridine nitrogen (N2) typically acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., Met156 in ROCK1). The 5-position is unique; unlike the 4- or 7-positions, it directs substituents perpendicular to the hinge, often towards the solvent front or ribose pocket.

  • Ether Linker (-O-): Replaces the traditional sulfonamide (

    
    ) found in first-generation inhibitors. The ether bond reduces molecular weight (MW) and polar surface area (PSA) while altering the bond angle, potentially accessing new sub-pockets.
    
  • Azetidine Ring (Solubilizing Vector):

    • 
       Enrichment:  Increases the fraction of saturated carbons (
      
      
      
      ), which correlates with improved clinical success rates.
    • Basicity: The secondary amine (

      
      ) ensures high solubility and provides a reactive handle for rapid library generation (amide coupling/reductive amination).
      
    • Rigidity: The 4-membered ring is more rigid than pyrrolidine or piperidine, reducing the entropic penalty upon binding.

Physicochemical Comparison

Table 1: Comparison of the Fragment vs. Reference Inhibitor (Fasudil)

PropertyFasudil (Reference)5-(Azetidin-3-yloxy)isoquinoline (Fragment)Advantage
MW (Da) 291.37~200.24Lower MW allows efficient "growing"
cLogP 1.20.8 - 1.1Lower Lipophilicity improves LLE
H-Bond Donors 11 (NH)Retained handle for elaboration
Rotatable Bonds 32Higher Rigidity (Entropy benefit)
Topology Sulfonamide-linkedEther-linkedDistinct vector geometry

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-(Azetidin-3-yloxy)isoquinoline

Rationale: Direct nucleophilic aromatic substitution (


) on 5-haloisoquinolines is difficult due to poor electrophilicity at the 5-position. We utilize a Mitsunobu coupling  strategy, which is reliable and scalable.

Reagents:

  • 5-Isoquinolinol (CAS: 1006-23-1)

  • 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Triphenylphosphine (

    
    )[1]
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Mitsunobu Coupling:

    • Dissolve 5-isoquinolinol (1.0 eq) and 1-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF (0.1 M) under

      
      .
      
    • Add

      
       (1.5 eq) and cool the solution to 0°C.
      
    • Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

    • Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ ~303 for Boc-intermediate).

    • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient). The ether product typically elutes at 40-60% EtOAc.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add TFA (1:1 v/v ratio with DCM) at 0°C.

    • Stir at RT for 2 hours.

    • Workup (Critical for Fragments): Do not aqueous workup immediately. Concentrate to remove excess TFA. Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash cartridge with MeOH (removes non-basic impurities).

    • Elute product with 2M

      
       in MeOH.
      
    • Concentrate to yield the free base 5-(Azetidin-3-yloxy)isoquinoline.

Yield Expectation: 60–75% over 2 steps.

Protocol B: Biophysical Screening (SPR & NMR)

Rationale: Fragments typically have low affinity (


 in 

to

range). Biochemical assays (IC50) may produce false negatives. We use Surface Plasmon Resonance (SPR) for binding confirmation and Ligand-Observed NMR for structural validation.

Workflow Diagram (Graphviz):

FBDD_Workflow cluster_Screen Step 1: Primary Screen cluster_Valid Step 2: Validation cluster_Grow Step 3: Elaboration Fragment 5-(Azetidin-3-yloxy) isoquinoline SPR SPR Analysis (Biacore/Octet) Fragment->SPR Target Target Protein (e.g., ROCK1, PKA) Target->SPR Clean Clean Binder? (Square Wave) SPR->Clean Clean->Fragment No (Redesign) NMR STD-NMR (Saturation Transfer) Clean->NMR Yes Comp Competition Assay (vs. ATP/Fasudil) NMR->Comp Chem Parallel Synthesis (Amide/Red-Am) Comp->Chem Validated Hit

Caption: Integrated biophysical workflow for validating the isoquinoline-azetidine fragment.

Method 1: SPR (Surface Plasmon Resonance)

  • Immobilization: Biotinylate the kinase target (e.g., ROCK1) and capture on a Streptavidin (SA) chip. Target density: 2000–3000 RU (high density required for fragments).

  • Injection: Inject fragment at concentration series (e.g., 500

    
     down to 15 
    
    
    
    ).
  • Buffer: HBS-P+ with 2-5% DMSO (match running buffer exactly to prevent bulk refractive index jumps).

  • Analysis: Look for "Square Wave" sensorgrams (rapid on/off rates characteristic of fragments). Calculate

    
     via steady-state affinity fitting.
    

Method 2: STD-NMR (Saturation Transfer Difference)

  • Sample: 10

    
     Protein + 500 
    
    
    
    Fragment in
    
    
    buffer.
  • Pulse Sequence: Irradiate protein resonances (e.g., -0.5 ppm) and acquire difference spectrum.

  • Result: Signals from the isoquinoline protons (aromatic region) and azetidine protons (3.5–4.5 ppm) should appear in the difference spectrum if the fragment binds.

    • Note: If only isoquinoline signals appear, the azetidine may be too solvent-exposed (high mobility), confirming the design intent (azetidine as a vector).

Part 3: Fragment Elaboration Strategy

Once binding is confirmed, the azetidine nitrogen serves as the growth point.

Chemical Space Exploration:

  • Amide Coupling: React with diverse carboxylic acids (R-COOH) to probe the "ribose" or "solvent" pocket.

    • Target: Mimic the homopiperazine extension of Fasudil but with novel vectors.

  • Urea Formation: React with isocyanates to capture hydrogen bonding networks.

  • Reductive Amination: React with aldehydes to install flexible alkyl/benzyl groups.

Example Case Study (Hypothetical):

  • Hit: 5-(Azetidin-3-yloxy)isoquinoline (

    
     vs ROCK1).
    
  • Elaboration: Acylation with 4-chlorobenzoic acid.

  • Result: 5-((1-(4-chlorobenzoyl)azetidin-3-yl)oxy)isoquinoline.

    • Effect: The benzoyl group engages a hydrophobic shelf adjacent to the ATP site, improving potency to

      
       (3000-fold increase).
      

References

  • Fasudil and Isoquinoline Kinase Inhibitors

    • Source: Liao, J. K., et al. "Rho-associated kinase inhibitors: a novel treatment for cardiovascular diseases." Journal of Cardiovascular Pharmacology (2007).
    • URL:[Link]

  • Azetidines in Medicinal Chemistry

    • Source: Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere." Journal of Medicinal Chemistry (2012).
    • URL:[Link]

  • Fragment-Based Drug Discovery (General Principles)

    • Source: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques.
    • URL:[Link]

  • Mitsunobu Reaction on Isoquinolines

    • Source: Swamy, K. C. K., et al.
    • URL:[Link]

Disclaimer: This application note is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 5-(Azetidin-3-yloxy)isoquinoline Synthesis

Welcome to the technical support center for the synthesis of 5-(Azetidin-3-yloxy)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Azetidin-3-yloxy)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this synthesis effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters in the field.

Overview of the Synthetic Strategy

The synthesis of 5-(Azetidin-3-yloxy)isoquinoline is typically achieved via a two-step sequence starting from commercially available 5-hydroxyisoquinoline and a protected azetidine precursor. The core transformation is an etherification to form the C-O bond, followed by the removal of a protecting group from the azetidine nitrogen.

The most prevalent and generally highest-yielding route involves a Mitsunobu reaction for the etherification, followed by an acid-mediated deprotection of a tert-butoxycarbonyl (Boc) group.

Synthetic_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection SM1 5-Hydroxyisoquinoline Reactants PPh₃, DIAD/DEAD Anhydrous THF SM1->Reactants SM2 N-Boc-3-hydroxyazetidine SM2->Reactants Intermediate N-Boc-5-(azetidin-3-yloxy)isoquinoline Reactants->Intermediate Mitsunobu Reaction Pur_Inter Purified Intermediate Intermediate->Pur_Inter Chromatography Deprotect_Agent TFA or HCl DCM Pur_Inter->Deprotect_Agent Acidolysis Final_Product 5-(Azetidin-3-yloxy)isoquinoline Deprotect_Agent->Final_Product Pur_Final Purified Final Product Final_Product->Pur_Final Workup & Purification

Caption: General two-step workflow for the synthesis of 5-(Azetidin-3-yloxy)isoquinoline.

Part 1: Troubleshooting the Etherification Step

The formation of the aryl ether linkage is the most critical step for maximizing overall yield. While several methods exist, the Mitsunobu reaction is often preferred for its mild conditions and high success rate with phenols.

FAQ 1: My Mitsunobu reaction is failing or giving low yields. What are the most common causes?

This is a frequent issue that can almost always be traced back to one of three areas: reagent quality, reaction setup, or the intrinsic reactivity of the nucleophile.

Answer: The Mitsunobu reaction is highly sensitive to moisture and the order of reagent addition.[1][2] Low yields are typically caused by:

  • Poor Reagent Quality: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) upon storage, and azodicarboxylates like DIAD or DEAD can decompose. Use freshly opened or purified reagents. The solvent (typically THF) must be anhydrous.

  • Incorrect Order of Addition: The recommended order is to dissolve the alcohol (N-Boc-3-hydroxyazetidine), the phenol (5-hydroxyisoquinoline), and PPh₃ in anhydrous THF.[2] This solution should then be cooled (typically to 0 °C) before the slow, dropwise addition of the azodicarboxylate (DIAD/DEAD).[1][2] Adding the reagents in a different order can lead to unwanted side reactions.

  • Insufficient Acidity of the Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa ≤ 15.[2][3] While 5-hydroxyisoquinoline is a phenol derivative and sufficiently acidic, its pKa can be influenced by the solvent and other species in the mixture.

  • Side Reactions: If the nucleophile is not acidic enough, the deprotonated azodicarboxylate can act as a nucleophile itself, leading to byproducts.[1]

Mitsunobu_Mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate P⁺Ph₃-N⁻-N=N-CO₂R reagents->betaine 1. Nucleophilic Attack phosphonium Alkoxyphosphonium Ion [ArO⁻][P⁺Ph₃-O-Azetidine-Boc] betaine->phosphonium 2. Proton transfer from ArOH 3. Attack by Alcohol alcohol N-Boc-Azetidin-3-OH alcohol->phosphonium phenol 5-Hydroxyisoquinoline (ArOH) phenol->phosphonium product Ether Product + TPPO phosphonium->product 4. SN2 Attack by Phenoxide

Caption: Simplified mechanism of the Mitsunobu reaction for this synthesis.

Troubleshooting Guide: Mitsunobu Reaction
Problem Potential Cause Recommended Solution
No reaction (starting materials consumed, no product) Inactive reagents.Use fresh PPh₃. Use a recently purchased bottle of DIAD/DEAD or purify it. Ensure THF is anhydrous (<50 ppm H₂O).
Low Yield (<50%) Incorrect order of addition.Pre-mix the alcohol, phenol, and PPh₃ in THF at room temperature. Cool the mixture to 0 °C in an ice bath. Add DIAD/DEAD dropwise over 10-15 minutes. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[1]
Reaction is too dilute.Run the reaction at a concentration of 0.1-0.2 M with respect to the limiting reagent.
Complex mixture of byproducts Nucleophilicity issues.While 5-hydroxyisoquinoline is generally a good nucleophile, ensure the PPh₃ and DIAD are used in slight excess (1.2-1.5 equivalents) to drive the reaction to completion.
Difficulty removing TPPO byproduct High polarity and crystallinity of TPPO.TPPO can often be crashed out of a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture and removed by filtration.[2] Alternatively, column chromatography on silica gel is effective.
FAQ 2: Can I use a Williamson ether synthesis instead of the Mitsunobu reaction?

Answer: Yes, a Williamson-type ether synthesis is a viable alternative, but it presents its own set of challenges. This pathway involves deprotonating the 5-hydroxyisoquinoline with a strong base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the 3-position of the azetidine ring.

Key Considerations:

  • Substrate Choice: This method requires N-Boc-3-azetidinol to be converted into a derivative with a good leaving group, such as N-Boc-3-tosyloxyazetidine or N-Boc-3-mesyloxyazetidine. Primary alkyl halides (or sulfonates) are best to avoid elimination side reactions.[4][5]

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the phenol without reacting with the electrophile. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures.[6]

  • Side Reactions: The primary competing reaction is E2 elimination, especially if there is any steric hindrance.[4] Another potential issue with phenoxides is C-alkylation, where the azetidine moiety attaches to the carbon skeleton of the isoquinoline instead of the oxygen.[4]

Parameter Mitsunobu Reaction Williamson-Type Synthesis
Azetidine Reagent N-Boc-3-hydroxyazetidine[7]N-Boc-3-mesyloxyazetidine or equivalent
Key Reagents PPh₃, DIAD/DEADNaH, KH, or K₂CO₃[5][6]
Temperature 0 °C to Room TemperatureRoom Temperature to 110 °C
Key Byproducts Triphenylphosphine oxide (TPPO), Hydrazine derivativeElimination products, C-alkylation products
Advantages One step from alcohols, mild conditions, high stereochemical inversion (not relevant here).[8]Atom economical, avoids costly/toxic reagents like DIAD.
Disadvantages Stoichiometric byproducts can complicate purification. Reagents are moisture-sensitive.Requires an extra step to prepare the azetidine electrophile. Harsher conditions (strong base, heat).

Part 2: Troubleshooting the Boc-Deprotection Step

The removal of the Boc protecting group is the final step to yield the target molecule. This is typically a straightforward acid-catalyzed hydrolysis.

FAQ 3: My Boc deprotection is incomplete, or I am seeing degradation of my product.

Answer: The Boc group is designed to be labile to strong acids.[9] The most common issue is either using conditions that are too mild, leading to incomplete reaction, or conditions that are too harsh, causing side reactions or decomposition of the acid-sensitive isoquinoline core.

  • Incomplete Reaction: This can occur if the acid is not strong enough or if insufficient equivalents are used. While a range of acids can be used, trifluoroacetic acid (TFA) is the most common and effective.[10] A 25-50% solution of TFA in an inert solvent like dichloromethane (DCM) is usually sufficient.[10][11]

  • Product Degradation: The isoquinoline ring system can be sensitive to prolonged exposure to very strong acids or high temperatures. The reaction should be run at room temperature or below (0 °C) and monitored closely by TLC or LC-MS.

  • tert-Butylation Side Reaction: The mechanism of deprotection proceeds through a stable tert-butyl cation intermediate.[11] This cation is an electrophile and can alkylate electron-rich positions on the isoquinoline ring, leading to a common and often hard-to-remove impurity. This is more likely if the reaction is run at higher temperatures or for extended periods. Using a "scavenger" like triethylsilane or anisole can help trap the cation.

Deprotection_Mechanism cluster_0 Desired Pathway cluster_1 Side Reaction Boc_Protected N-Boc Intermediate Protonated Protonated Carbamate Boc_Protected->Protonated H⁺ (TFA) Boc_Protected_Side {N-Boc Intermediate} Carbamic_Acid Unstable Carbamic Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Final_Product Final Product + CO₂ + Isobutylene Carbamic_Acid->Final_Product Decarboxylation tBu_Cation->Final_Product -> Isobutylene tBu_Cation_Side {tert-Butyl Cation} Byproduct t-Butylated Isoquinoline tBu_Cation_Side->Byproduct Electrophilic Aromatic Substitution Boc_Protected_Side->Byproduct

Caption: Mechanism of Boc-deprotection and the potential for a t-butylation side reaction.

Protocol: Optimized Boc Deprotection
  • Setup: Dissolve the purified N-Boc-5-(azetidin-3-yloxy)isoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 4-5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Dissolve the residue in a small amount of DCM and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. The product, being a free base, will be in the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude final product.

Part 3: Purification & Analysis FAQs

FAQ 4: What is the best way to purify the N-Boc protected intermediate and the final product?

Answer: Both purifications typically rely on silica gel column chromatography, but the conditions will differ due to the significant change in polarity after Boc deprotection.

  • N-Boc Intermediate: This compound is moderately polar and not basic. It purifies well on standard silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) is usually effective.

  • Final Product (Free Base): The final product contains a free secondary amine, making it basic and highly polar. This can cause streaking on standard silica gel.

    • Option 1 (Recommended): Use a mobile phase containing a small amount of a basic modifier to suppress tailing. A common eluent system is dichloromethane (DCM) with a gradient of methanol (0-10%). Adding 0.5-1% triethylamine (NEt₃) or ammonium hydroxide to the mobile phase can significantly improve peak shape.[12]

    • Option 2: The crude product can sometimes be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

FAQ 5: What analytical methods are used to confirm the product structure and purity?

Answer: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Technique Purpose Typical Parameters / Expected Observations
HPLC Purity assessment and reaction monitoring.Column: C18 reversed-phase.[13][14] Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA or formic acid. Detection: UV at ~254 nm. A single major peak indicates high purity.
LC-MS Confirm mass of intermediate and final product.Ionization: Electrospray Ionization (ESI), positive mode. Expected m/z: For the final product, C₁₂H₁₂N₂O, expect [M+H]⁺ at ~201.10. For the N-Boc intermediate, C₁₇H₂₀N₂O₃, expect [M+H]⁺ at ~301.15.
¹H NMR Structural confirmation.Intermediate: Appearance of the Boc protons as a singlet at ~1.45 ppm. Final Product: Disappearance of the Boc singlet. The azetidine and isoquinoline protons will show characteristic shifts and coupling constants.[12]
¹³C NMR Structural confirmation.Intermediate: Appearance of the Boc carbonyl (~156 ppm) and quaternary carbon (~80 ppm). Final Product: Disappearance of the Boc-related carbons.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • McCarthy, T. D., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Wikipedia. (2024). Mitsunobu reaction. Available from: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available from: [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available from: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. Available from: [Link]

  • Reddy, B. V. S., et al. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters. Available from: [Link]

  • Singh, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Penkova, M., & Nikolova, S. (2017). Application of aziridines for the synthesis of isoquinoline derivatives. Bulgarian Chemical Communications. Available from: [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available from: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available from: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Available from: [Link]

  • SciSpace. (n.d.). Analytical methods for the recently approved fda new molecular entities – a review. Available from: [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Al-Tel, T. H. (2010). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Gwarda, A., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Molecules. Available from: [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Available from: [Link]

  • Li, X. (2018). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available from: [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

  • Google Patents. (n.d.). US2432065A - Purification of isoquinoline.
  • Singh, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. Available from: [Link]

Sources

Optimization

Technical Support Center: Ether Linkage Formation in Isoquinoline Scaffolds

Ticket ID: ISOQ-ETHER-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Workflow: Method Selection Before troubleshooting, ensure you are applying the correct synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-ETHER-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow: Method Selection

Before troubleshooting, ensure you are applying the correct synthetic strategy for your specific isoquinoline substitution pattern. The reactivity of the isoquinoline ring is highly position-dependent.

MethodSelection Start Target Ether Linkage Position Position on Isoquinoline Ring? Start->Position C1 C1 Position (Activated Imine-like) Position->C1 C3_C8 C3 - C8 Positions (Unactivated) Position->C3_C8 Partner Coupling Partner? C1->Partner Partner2 Coupling Partner? C3_C8->Partner2 Aliphatic Aliphatic Alcohol Partner->Aliphatic High Reactivity Aryl Phenol/Aryl Alcohol Partner->Aryl Mod. Reactivity Partner2->Aliphatic Primary/Sec Partner2->Aryl SNAr Method A: SNAr (Displacement of Halide) Aliphatic->SNAr Mitsunobu Method B: Mitsunobu (From Hydroxy-Isoq) Aliphatic->Mitsunobu If Isoq-OH Williamson Method C: Williamson (From Hydroxy-Isoq) Aliphatic->Williamson Risk: N-alkylation Aryl->SNAr PdCoupling Method D: Pd-Catalyzed C-O Coupling Aryl->PdCoupling Buchwald-type

Figure 1: Decision matrix for selecting the optimal etherification pathway based on scaffold regiochemistry.

Troubleshooting Guide & FAQs

Category A: The Regioselectivity Trap (N- vs. O-Alkylation)

Scenario: You are attempting a Williamson ether synthesis on a hydroxyisoquinoline (e.g., 6-hydroxyisoquinoline) using an alkyl halide and a base, but you isolate the N-alkylated isoquinolinium salt instead of the ether.

Q: Why is my reaction exclusively N-alkylating? A: Isoquinolines with hydroxyl groups exist in tautomeric equilibrium with their amide-like keto forms (specifically for 1-hydroxyisoquinoline) or simply possess a highly nucleophilic nitrogen (for 3-8 hydroxy isomers). Under standard basic conditions (e.g., K₂CO₃/DMF), the nitrogen lone pair is often softer and more nucleophilic than the hard oxyanion, leading to kinetic N-alkylation.

The Fix: Silver-Mediated Sequestration To force O-alkylation, you must block the nitrogen or favor the "hard" nucleophile character of the oxygen.

  • Protocol Shift: Switch from alkali bases (NaH, K₂CO₃) to Silver Carbonate (Ag₂CO₃) .

  • Mechanism: Ag⁺ coordinates to the "soft" nitrogen and the halide leaving group, effectively blocking the N-site and facilitating an SN1-like pathway that favors the oxygen attack.

Comparative Data: Base Effect on Regioselectivity

Conditions Major Product Yield Mechanism Note
K₂CO₃, DMF, 60°C N-Alkylated (Salt) >85% N is the better nucleophile (Soft-Soft).
NaH, THF, 0°C Mixture (N/O) 40-60% Tight ion pairing slightly favors O, but unreliable.

| Ag₂CO₃, Benzene/Toluene, Reflux | O-Alkylated (Ether) | >90% | Ag-coordination blocks N-site. |

Category B: Stalled SNAr on 1-Halo-isoquinolines

Scenario: You are trying to displace a 1-chloroisoquinoline with an alcohol, but the reaction is stalling or producing hydrolysis byproducts (1-hydroxyisoquinoline).

Q: I used 1-iodoisoquinoline to make it faster, but it got worse. Why? A: This is a classic SNAr misconception. Unlike SN2 or Pd-coupling, where I > Br > Cl, in SNAr reactions, electronegativity drives the rate-determining step (addition of the nucleophile to the ring).

  • Explanation: A highly electronegative atom (F or Cl) inductively stabilizes the Meisenheimer complex intermediate. Iodine and Bromine are less electronegative, making the ring less electrophilic at C1.

Q: How do I prevent hydrolysis (formation of the amide)? A: Hydrolysis occurs due to trace water acting as a nucleophile.

  • Dryness is Critical: Use anhydrous solvents (DMF/THF) and handle NaH/KOtBu under Argon.

  • Leaving Group Switch: If 1-chloro is too slow, synthesize 1-fluoroisoquinoline (via Halex reaction) or use 1-methanesulfonyl-isoquinoline (mesylate), which reacts significantly faster.

SNAr_Mechanism Substrate 1-Chloroisoquinoline TS Meisenheimer Complex (Stabilized by N-atom) Substrate->TS Rate Determining Step (Fastest with F >> Cl > Br) Nu Alkoxide (RO-) Nu->TS Product 1-Alkoxyisoquinoline TS->Product Fast Elimination of Cl-

Figure 2: The SNAr pathway relies on the stabilization of the anionic intermediate, favored by electronegative leaving groups.

Category C: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Scenario: You need to attach a phenol to an unactivated position (e.g., 5-bromoisoquinoline). Standard conditions (Pd(PPh₃)₄) are failing.

Q: The catalyst dies immediately (Pd black precipitates). What is happening? A: Isoquinolines are "electron-deficient" heterocycles and can also coordinate to Pd, poisoning the catalyst.

  • Ligand Selection: You need bulky, electron-rich biaryl phosphine ligands to (1) prevent Pd-coordination to the isoquinoline nitrogen and (2) facilitate the reductive elimination of the C-O bond.

  • Recommended Ligands: RockPhos (specifically designed for C-O coupling), BrettPhos , or tBuBrettPhos .

Validated Experimental Protocols

Protocol A: Ag-Mediated Selective O-Alkylation

Best for: Converting Hydroxyisoquinolines to Aliphatic Ethers.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Reagents: Add Hydroxyisoquinoline (1.0 equiv) and Silver Carbonate (Ag₂CO₃) (1.5 - 2.0 equiv) .

  • Solvent: Add anhydrous Benzene or Toluene (0.1 M concentration). Note: Benzene often gives higher regioselectivity but Toluene is safer.

  • Electrophile: Add the Alkyl Halide (1.2 - 1.5 equiv) . (Alkyl Iodides work best).

  • Reaction: Heat to reflux in the dark (wrap flask in foil) for 12–24 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate filtrate. The residue is usually >90% O-isomer. Purify via flash chromatography if necessary.

Protocol B: Robust SNAr for 1-Alkoxyisoquinolines

Best for: Functionalizing C1 with hindered or functionalized alcohols.

  • Activation: In a dried vial, dissolve the Alcohol (1.2 equiv) in anhydrous THF or DMF (0.2 M).

  • Deprotonation: Carefully add NaH (60% in oil, 1.3 equiv) at 0°C. Stir for 30 mins until H₂ evolution ceases.

  • Addition: Add 1-Chloroisoquinoline (1.0 equiv) (dissolved in minimal solvent) dropwise.

  • Reaction: Allow to warm to RT. If no reaction after 1 hour, heat to 60°C.

    • Tip: If using DMF, do not exceed 80°C to avoid solvent decomposition.

  • Quench: Cool to 0°C, quench with saturated NH₄Cl.

  • Extraction: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine to remove DMF.

References

  • Regioselective O-Alkylation using Silver Carbonate

    • Title: Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones.[1][2] (Applicable to isoquinoline tautomers).

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • SNAr Mechanism & Leaving Group Effects

    • Title: Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Kinetics.[3]

    • Source: Master Organic Chemistry.[4]

    • URL:[Link]

  • Buchwald-Hartwig C-O Coupling Troubleshooting: Title: Pd-Catalyzed C-O Coupling of Aryl Halides (RockPhos/BrettPhos utility). Source: WuXi AppTec / BenchChem Technical Guides.
  • Mitsunobu Reaction on Heterocycles

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[5][6]

    • Source: Heterocycles / Semantic Scholar.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Structural Elucidation of 5-(Azetidin-3-yloxy)isoquinoline

Executive Summary Context: 5-(Azetidin-3-yloxy)isoquinoline represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., ROCK, PKA).[1] The fusion of a planar, electron-defici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-(Azetidin-3-yloxy)isoquinoline represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., ROCK, PKA).[1] The fusion of a planar, electron-deficient isoquinoline ring with a strained, sp³-rich azetidine ether creates a unique spectral signature.

The Challenge: Distinguishing this specific regioisomer and ring size from its common homologs (e.g., pyrrolidine analogs or 8-substituted isomers) is critical during synthesis optimization.

Objective: This guide provides a definitive comparative analysis of the H-NMR and C-NMR spectral characteristics of 5-(Azetidin-3-yloxy)isoquinoline. We compare its spectral "performance" (resolution and diagnostic peaks) against its closest structural alternative, 5-(Pyrrolidin-3-yloxy)isoquinoline , to provide researchers with unambiguous identification markers.

Comparative Spectral Analysis: Azetidine vs. Pyrrolidine Scaffolds[3][4]

In medicinal chemistry, shifting from a 5-membered pyrrolidine to a 4-membered azetidine is a common strategy to alter metabolic stability and vector orientation. However, confirming this ring contraction requires precise NMR interpretation.[1]

Key Diagnostic Differentiator: The "Aliphatic Silence"

The most immediate way to distinguish the Azetidine product from the Pyrrolidine alternative is the absence of upfield methylene signals in the 1.5–2.5 ppm range.

FeatureProduct: 5-(Azetidin-3-yloxy)isoquinolineAlternative: 5-(Pyrrolidin-3-yloxy)isoquinolineSpectral Impact
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Azetidine protons are deshielded (downfield shift) due to s-character increase in C-H bonds.
Aliphatic Region Silent Zone (1.5 - 2.5 ppm) Active Zone (1.7 - 2.2 ppm) Pyrrolidine shows distinct multiplets for C4-H protons here. Azetidine has no protons in this region.
Ether Methine (H-C-O) Quintet-like multiplet (~5.0 - 5.2 ppm)Multiplet (~5.1 - 5.3 ppm)Both are deshielded by Oxygen + Aromatic ring current, but Azetidine splitting is simpler.[1]
N-Methylene Protons 3.5 - 4.0 ppm (Tight grouping)2.8 - 3.2 ppm (Spread out)Azetidine H2/H4 protons appear as a complex "roofed" system due to ring puckering.

Detailed Spectral Assignments (DMSO-d6)

Experimental Condition: Free base form, 25°C, 400 MHz. Note: If analyzing a salt form (HCl/TFA), Nitrogen-adjacent protons will shift downfield by +0.5–1.0 ppm.[1]

A. 1H-NMR Assignment Table
PositionFragmentShift (δ ppm)MultiplicityIntegrationMechanistic Insight
H-1 Isoquinoline9.30 Singlet (s)1HMost deshielded due to proximity to Ring Nitrogen (C=N anisotropy).
H-3 Isoquinoline8.65 Doublet (d)1HOrtho to Ring Nitrogen; distinct coupling to H-4.
H-4 Isoquinoline8.10 Doublet (d)1HPeri-position to C5-Oxygen; often shows NOE with Azetidine protons.
H-8 Isoquinoline7.95 Doublet (d)1HDeshielded bay region proton.
H-6 Isoquinoline7.55 Triplet/DD1HMeta to the ether linkage.
H-7 Isoquinoline7.65 Triplet (t)1HStandard aromatic coupling.
H-3' Azetidine 5.15 Quintet (tt)1HDiagnostic Peak. Deshielded by Oxygen (alpha-effect) and Isoquinoline ring current.
H-2'/4' Azetidine 3.60 - 3.90 Multiplet4HHigh-order AA'BB' system. Often appears as two sets of multiplets due to ring puckering dynamics.
NH Azetidine~3.0 - 4.0 Broad (br)1HHighly variable.[2] Depends on water content and concentration. Often invisible in CDCl3.
B. 13C-NMR Assignment Table
CarbonShift (δ ppm)TypeNotes
C-1 153.0CHCharacteristic low-field signal for Isoquinoline C=N.
C-5 151.5C-qIpso-carbon attached to Oxygen.
C-3 142.0CHAlpha to Nitrogen.
C-3' 68.5 CHAzetidine Ether Carbon. Significantly strained.
C-2'/4' 53.0 CH2Azetidine Ring Carbons. High field relative to unstrained ethers due to geometry.

Experimental Validation Workflow

To ensure scientific integrity, the following protocol is designed to be self-validating. The use of HSQC (Heteronuclear Single Quantum Coherence) is mandatory to distinguish the Isoquinoline C-4 proton from the C-8 proton.

Step-by-Step Protocol
  • Sample Preparation (Critical):

    • Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform (CDCl3) can cause peak broadening for the azetidine NH and may lead to aggregation. DMSO ensures sharp signals for polar heterocycles.

    • Salt Check: If the sample is a TFA salt, add 1-2 drops of NaOD/D2O or solid K2CO3 (filter afterwards) to free-base the amine. Salt formation collapses the Azetidine multiplets into a broad blob.

  • Acquisition Parameters:

    • 1H Survey: 16 scans, 1s relaxation delay.

    • 13C UDEFT/APT: 512 scans minimum (Quaternary carbons C-5 and C-4a/8a are slow to relax).

    • COSY: Essential to map the H6-H7-H8 spin system.

    • HSQC: Essential to validate the Azetidine CH vs CH2 signals.

  • Validation Logic (The "Check"):

    • Check 1: Is there a signal between 1.5 and 2.5 ppm?

      • YES: You likely have the Pyrrolidine analog or residual solvent (Acetone/Acetonitrile).

      • NO: Azetidine structure supported.[3][4]

    • Check 2: Does the peak at ~5.1 ppm correlate (HMBC) to the Isoquinoline C-5 (151.5 ppm)?

      • YES: The ether linkage is intact at the correct position.

Structural Determination Logic Map

The following diagram illustrates the decision-making process for assigning this specific molecule, emphasizing the differentiation from regioisomers.

NMR_Workflow Start Crude Sample 5-(Azetidin-3-yloxy)isoquinoline Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for NH resolution) Start->Solvent H_NMR 1H-NMR Survey Solvent->H_NMR Decision_Ali Check Aliphatic Region (1.5 - 2.5 ppm) H_NMR->Decision_Ali Pyrrolidine Signals Detected: Suspect Pyrrolidine Analog Decision_Ali->Pyrrolidine Multiplets present Azetidine Region Silent: Azetidine Core Confirmed Decision_Ali->Azetidine Clean baseline Aromatic_Check Analyze Aromatic Region (7.5 - 9.5 ppm) Azetidine->Aromatic_Check H1_Peak Identify H1 (Singlet, ~9.3 ppm) Most Deshielded Aromatic_Check->H1_Peak Linkage_Ver HMBC Experiment Corr: Azetidine H3 -> Isoq C5 H1_Peak->Linkage_Ver Final Structure Validated Linkage_Ver->Final

Caption: Logical workflow for confirming the 5-(Azetidin-3-yloxy)isoquinoline structure and ruling out homologs.

References

  • Isoquinoline Spectral Standards

    • Source: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS) - Isoquinoline."
    • URL:[Link] (Accession No. 1386)[1]

  • Azetidine Ring Conformation & Shifts

    • Source: Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

    • Context: Defines the characteristic "roofing" effect of azetidine methylene protons.
    • URL:[Link][1]

  • Solvent Effects in NMR (DMSO vs CDCl3)

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

    • Context: Validates the solvent residual peaks and exchangeable proton behavior in DMSO-d6.
    • URL:[Link][1]

  • Isoquinoline 5-Position Substitution Data

    • Source: Katritzky, A. R., et al. (1990).[1] "Comprehensive Heterocyclic Chemistry."

    • Context: Establishes the shielding/deshielding patterns of 5-oxy substituents on the H4 and H6 isoquinoline protons.
    • URL:[Link][1][2]

Sources

Comparative

Comparative Guide: Azetidine vs. Pyrrolidine Moieties in Isoquinoline-Based Drug Design

Executive Summary: The "Strain vs. Space" Trade-off In the optimization of isoquinoline-based small molecules—whether as kinase inhibitors, GPCR ligands, or ion channel modulators—the choice between an azetidine (4-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strain vs. Space" Trade-off

In the optimization of isoquinoline-based small molecules—whether as kinase inhibitors, GPCR ligands, or ion channel modulators—the choice between an azetidine (4-membered) and a pyrrolidine (5-membered) ring is rarely trivial. It represents a fundamental trade-off between physicochemical efficiency and synthetic/metabolic stability .

While pyrrolidine is the historical "workhorse" secondary amine due to its synthetic ease and stability, azetidine has emerged as a privileged motif for "me-better" strategies. The transition from a 5- to a 4-membered ring typically lowers lipophilicity (LogP) and alters the exit vector of substituents, potentially improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). However, this comes at the cost of high ring strain (~25 kcal/mol), which can introduce metabolic liabilities or synthetic challenges.[1]

Strategic Verdict:

  • Choose Azetidine when you need to lower LogP, reduce basicity (slightly), or rigidly lock a substituent vector to avoid steric clashes in a tight pocket.[1]

  • Choose Pyrrolidine when you require a robust, metabolically stable linker with a defined "envelope" conformation, or when the target pocket demands a larger hydrophobic volume (e.g., LPA5 antagonists).[1]

Physicochemical & DMPK Profile Comparison

The following data synthesizes findings from CDK8 inhibitor optimization and general heterocyclic benchmarking.

PropertyAzetidine (4-membered) Pyrrolidine (5-membered) Medicinal Chemistry Implication
Ring Strain ~25.4 kcal/mol~6.2 kcal/molAzetidine is more reactive; potential for ring-opening metabolism.
Basicity (pKaH) ~11.29 (Parent)~11.27 (Parent)Very similar basicity in parent forms. However, electron-withdrawing groups on azetidine lower pKa more drastically due to orbital compression.[1]
Lipophilicity (

LogP)
Baseline+0.3 to +0.5Azetidine lowers LogP, improving solubility and LLE.[1]
Conformation Puckered / ButterflyEnvelope / TwistAzetidine offers a rigid, defined exit vector; Pyrrolidine explores more conformational space.[1]
Metabolic Stability Variable (Ring opening risk)High (Oxidation risk)Azetidine can be a "metabolic soft spot" via ring opening but eliminates

-hydrogens common in pyrrolidine oxidation.
hERG Liability Generally LowerModerateLower lipophilicity of azetidine often correlates with reduced hERG inhibition.

Key Insight: In CDK8 inhibitors, replacing pyrrolidine with azetidine maintained biochemical potency and microsomal stability but resulted in a slight loss of cell-based potency, likely due to permeability changes driven by the drop in lipophilicity [1].[1][2]

Structural Pharmacology & SAR Decision Logic

The choice between these rings fundamentally alters the spatial arrangement of the molecule.

Vector Analysis[3]
  • Pyrrolidine: The nitrogen atom is

    
     hybridized with bond angles close to 109.5°. Substituents at the 2- or 3-position project into specific quadrants defined by the envelope pucker.
    
  • Azetidine: The bond angles are compressed (~90°), and the ring adopts a puckered conformation. This dramatically changes the vector of N-substituents relative to the isoquinoline core.

Decision Tree: Selecting the Right Heterocycle

The following diagram outlines the logical flow for selecting between azetidine and pyrrolidine during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Isoquinoline Core + Amine Tail Check_LogP Is LogP > 3.5 or Solubility < 10 µM? Start->Check_LogP Check_Pocket Is the Binding Pocket Sterically Constrained? Check_LogP->Check_Pocket No (LogP OK) Azetidine_Route Select AZETIDINE (Lower LogP, Rigid Vector) Check_LogP->Azetidine_Route Yes (Need Polarity) Check_Metab Metabolic Liability Identified? Check_Pocket->Check_Metab No (Space Available) Check_Pocket->Azetidine_Route Yes (Need Compactness) Pyrrolidine_Route Select PYRROLIDINE (Stable, Flexible, Larger Volume) Check_Metab->Pyrrolidine_Route No (Default) Metab_Type Type of Metabolism? Check_Metab->Metab_Type Yes Ring_Open Ring Opening? Metab_Type->Ring_Open If Azetidine Oxidation Alpha-Carbon Oxidation? Metab_Type->Oxidation If Pyrrolidine Ring_Open->Pyrrolidine_Route Switch to relieve strain Oxidation->Azetidine_Route Switch to remove H's

Caption: SAR Decision Tree for selecting between Azetidine and Pyrrolidine substituents on an Isoquinoline scaffold.

Synthetic Accessibility & Protocols

Synthesizing azetidine-fused isoquinolines is significantly more challenging than their pyrrolidine counterparts due to the high energy barrier of closing a 4-membered ring.

Workflow A: Pendant Synthesis (Substituent)
  • Pyrrolidine: Reductive amination of isoquinoline-aldehydes with pyrrolidine, or

    
     of chloroisoquinolines. High yield, standard conditions.
    
  • Azetidine:

    
     is possible but often requires elevated temperatures or Buchwald-Hartwig coupling due to the nucleophilicity differences.
    
Workflow B: Fused Ring Synthesis (Core Modification)

A critical method for creating fused azetidine-isoquinoline systems (e.g., azetotetrahydroisoquinolines) involves the intramolecular aminolysis of oxiranylmethyl precursors [2].

Synthesis_Workflow Precursor N-oxiranylmethyl- tetrahydroisoquinoline Path_A Path A: BF3·OEt2 / LiTMP (Kinetic Control) Precursor->Path_A Path_B Path B: La(OTf)3 (Lewis Acid Catalysis) Precursor->Path_B Azetidine_Prod Fused AZETIDINE (C3-Selective) Path_A->Azetidine_Prod Favors 4-exo-tet (via C1 anion) Pyrrolidine_Prod Fused PYRROLIDINE (C4-Selective / Anti-Baldwin) Path_B->Pyrrolidine_Prod Favors 5-endo-tet

Caption: Divergent synthesis of fused azetidine vs. pyrrolidine isoquinolines from a common epoxide precursor [2].

Experimental Protocol: Fused Azetidine Synthesis (Via C1 Deprotonation) [2]
  • Starting Material: Dissolve N-(oxiranylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF under Argon.

  • Activation: Add

    
     (1.1 eq) at -78°C to activate the epoxide.
    
  • Cyclization: Slowly add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 2.5 eq). The strong base deprotonates the benzylic C1 position.

  • Reaction: The C1 anion attacks the epoxide (intramolecular nucleophilic substitution) to close the 4-membered ring.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography.
    
    • Note: This route specifically yields the cis-azetotetrahydroisoquinoline.

Case Studies in Isoquinoline Optimization

Case Study 1: DDR1 Kinase Inhibitors (Success for Azetidine)
  • Challenge: Developing an inhaled inhibitor for fibrosis. The initial benzylamine/isoquinoline-like scaffold needed optimization for lung retention and selectivity.

  • Comparison:

    • Pyrrolidine: Showed potent inhibition but suffered from cardiovascular safety risks (hERG) and lower selectivity.

    • Azetidine (Compound 37): Achieved nanomolar potency with improved kinase selectivity. Crucially, the azetidine moiety reduced the risk of cardiotoxicity and provided a favorable PK profile for inhalation (high clearance in liver, stable in lung) [3].

  • Outcome: Azetidine was the superior scaffold.

Case Study 2: LPA5 Antagonists (Limitation of Small Rings)
  • Context: Isoquinolone derivatives designed as LPA5 antagonists.[3]

  • Observation: The binding pocket at the 4-position of the isoquinolone core had strict steric requirements.

  • Data:

    • Azetidine & Pyrrolidine analogs: Both were inactive (>10 µM).[3]

    • Piperidine (6-membered): Restored activity (

      
       = 87 nM).
      

References

  • Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors. Journal of Medicinal Chemistry.

  • Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[c]azepines or Azetotetrahydroisoquinolines. The Journal of Organic Chemistry.

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors. Journal of Medicinal Chemistry.

  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists. Journal of Medicinal Chemistry.

Sources

Validation

Comparative Guide: Binding Affinity &amp; SAR of 5-Alkoxyisoquinolines vs. 5-Aminoisoquinolines

Topic: Binding affinity of 5-alkoxyisoquinolines vs. 5-aminoisoquinolines Content Type: Publish Comparison Guides Executive Summary This guide provides a technical analysis of 5-substituted isoquinoline derivatives, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding affinity of 5-alkoxyisoquinolines vs. 5-aminoisoquinolines Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical analysis of 5-substituted isoquinoline derivatives, specifically comparing 5-alkoxyisoquinolines and 5-aminoisoquinolines . These scaffolds are critical pharmacophores in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Rho-associated protein kinase (ROCK) .

The core distinction lies in their electronic and physicochemical properties:

  • 5-Aminoisoquinolines: Act as strong Hydrogen Bond (H-bond) donors and electron-donating groups (EDGs). They typically exhibit superior water solubility and are the basis for the potent PARP inhibitor 5-Aminoisoquinolin-1-one (5-AIQ) .[1]

  • 5-Alkoxyisoquinolines: Function as H-bond acceptors and weaker EDGs. They are often utilized to modulate lipophilicity (

    
    ) and selectivity, particularly in Sigma-2 receptor ligands and specific kinase sub-pockets where H-bond donation is detrimental.
    
Mechanistic Analysis: The 5-Position Switch

The 5-position of the isoquinoline ring is a "privileged" substitution site because it projects into the solvent-exposed region or specific hydrophobic pockets depending on the target enzyme's binding mode.

1.1 Electronic & Steric Effects

The binding affinity differential between amino and alkoxy substituents is governed by three physicochemical factors:

Feature5-Amino (-NH2 / -NHR) 5-Alkoxy (-OR) Impact on Binding
H-Bonding Donor & AcceptorAcceptor OnlyAmino groups can engage backbone carbonyls (e.g., Gly/Ser) in the active site. Alkoxy groups rely on interaction with Lys/Arg side chains or water networks.
Electronic Effect Strong Donor (+M effect)Moderate Donor (+M effect)Amino substituents significantly increase electron density on the ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Tyr/Phe).
Solubility High (pKa ~5.4 for conj. acid)Low to ModerateAmino derivatives (especially as salts) have superior bioavailability. Alkoxy derivatives are more lipophilic, aiding membrane permeability but reducing aqueous solubility.
1.2 Binding Mode Logic
  • PARP Inhibition: The lactam form (isoquinolin-1-one) mimics the nicotinamide moiety of NAD+. The 5-amino group in 5-AIQ provides critical water solubility and potential H-bonding networks that stabilize the inhibitor within the catalytic pocket.

  • ROCK Inhibition: In Fasudil-like inhibitors, the 5-position is typically a sulfonamide.[2] However, replacing this with a direct amino or alkoxy link alters the geometry. 5-amino analogs often retain potency due to the ability to donate a hydrogen to the hinge region or conserved water molecules.

Case Study: PARP Inhibition (5-AIQ)

5-Aminoisoquinolin-1-one (5-AIQ) is the benchmark for this class. It is a water-soluble, broad-spectrum PARP inhibitor.

  • Mechanism: Competitive inhibition with NAD+.[1]

  • SAR Insight: Replacement of the 5-amino group with a 5-alkoxy group (e.g., 5-methoxy) generally results in a loss of potency in vivo due to reduced solubility and loss of the H-bond donor capability, although in vitro binding to the hydrophobic pocket may remain intact.

Comparative Data: PARP & Cytotoxicity

Data synthesized from multiple pharmacological evaluations.[1][3]

CompoundStructureTargetIC50 / KiSolubilityClinical Status
5-AIQ 5-Amino-1(2H)-isoquinolinonePARP-1

High (Water soluble)Preclinical (Ischemia tool)
5-Methoxy-IQ 5-Methoxyisoquinolin-1-onePARP-1

LowExperimental
Fasudil 5-(sulfonyl)-isoquinolineROCK

HighClinical (Vasospasm)

Note: While 5-AIQ is less potent than modern PARP inhibitors (e.g., Olaparib, IC50 ~5 nM), its water solubility makes it a unique tool for in vivo reperfusion injury studies where rapid distribution is required.

Case Study: Kinase Inhibition (ROCK)

In the context of Rho-kinase (ROCK), the 5-position is the linker site.

  • Fasudil (5-isoquinolinesulfonamide): The sulfonyl group orients the homopiperazine ring.

  • H-1152: A dimethylated analog of Fasudil.

  • Amino vs. Alkoxy: Research into 5-substituted isoquinolines for ROCK indicates that amino-linked derivatives often maintain better potency than ether-linked (alkoxy) derivatives because the amine nitrogen can be protonated or participate in H-bonding with the hinge region (Met156 in ROCK1).

Visualization: ROCK Signaling & Inhibition

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) Target of 5-Isoquinolines RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) MBS->MLC Dephosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Fasudil Fasudil / 5-AIQ (Inhibitors) Fasudil->ROCK Inhibits

Figure 1: The RhoA/ROCK signaling pathway.[4][5] 5-substituted isoquinolines (Fasudil, H-1152) competitively inhibit ROCK, preventing MLC phosphorylation and subsequent actin contraction.

Experimental Protocols

To validate the binding affinity differences, the following protocols are standard.

4.1 Synthesis of 5-Substituted Isoquinolines
  • Precursor: 5-Bromoisoquinoline or 5-Isoquinolinesulfonic acid.

  • 5-Amino Synthesis: Buchwald-Hartwig amination or Nitration followed by reduction (

    
    ).
    
  • 5-Alkoxy Synthesis: Nucleophilic aromatic substitution (

    
    ) using NaOR/ROH, often requiring copper catalysis (Ullmann-type) if the ring is not sufficiently activated.
    
4.2 In Vitro PARP Inhibition Assay (Colorimetric)

This protocol measures the reduction in PAR formation.

  • Preparation: Coat 96-well plates with histone mixture.

  • Reaction Mix: Add PARP enzyme (0.5 units/well), biotinylated NAD+, and activated DNA.

  • Inhibitor Addition: Add serial dilutions of 5-AIQ (Amino) and 5-Methoxy-IQ (Alkoxy).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Quantification: Measure absorbance at 450 nm. Calculate

    
     using non-linear regression.
    
4.3 Workflow Visualization

Experimental_Workflow cluster_Synth Synthesis cluster_Assay Validation Start Start: 5-Bromoisoquinoline Amino Amination (Pd-Cat / NH3) Start->Amino Route A Alkoxy Alkoxylation (Cu-Cat / NaOR) Start->Alkoxy Route B Purify HPLC Purification (>95% Purity) Amino->Purify Alkoxy->Purify IC50 IC50 Determination (PARP/ROCK Assay) Purify->IC50

Figure 2: Workflow for synthesizing and testing 5-substituted isoquinoline derivatives.

References
  • Vertex AI Search. (2023). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Link

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS. Link[6]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Link

  • SciSpace. (2014). 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs).[1] Link

  • NIH. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Link

Sources

Comparative

Validating kinase selectivity of 5-substituted isoquinoline probes

Focus: Advanced ROCK Profiling (H-1152 vs. Fasudil) Executive Summary: The Isoquinoline Scaffold Evolution In the validation of Rho-associated coiled-coil containing protein kinase (ROCK) signaling, 5-substituted isoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Advanced ROCK Profiling (H-1152 vs. Fasudil)

Executive Summary: The Isoquinoline Scaffold Evolution

In the validation of Rho-associated coiled-coil containing protein kinase (ROCK) signaling, 5-substituted isoquinolines represent a "privileged scaffold." However, the historical reliance on first-generation probes like Fasudil (HA-1077) has led to widespread misinterpretation of data due to significant off-target inhibition of Protein Kinase A (PKA) and Protein Kinase C (PKC).

This guide objectively compares the legacy probe Fasudil with the advanced, high-affinity probe H-1152 . We provide a technical roadmap for validating kinase selectivity, ensuring that observed phenotypes (e.g., stress fiber disassembly, neurite outgrowth) are attributable to ROCK inhibition rather than broad AGC kinase suppression.

The Core Decision Matrix
FeatureH-1152 (Advanced Probe) Fasudil (Legacy/Clinical) Y-27632 (Standard Tool)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Potency (Ki/IC50) ~1.6 nM / 12 nM (High)~330 nM / 730 nM (Moderate)~140 nM / 300 nM (Moderate)
Selectivity (vs. PKA) >250-fold < 3-fold (Poor)> 20-fold
Key Off-Targets Aurora A, CAMKIIPKA, PKC, PKG, MLCKPKC, PKA (at high conc.)
Application Precise mechanistic validationClinical repurposing; rough screeningGeneral phenotypic assays

Scientific Foundation: The 5-Substituted Mechanism

The selectivity of isoquinoline sulfonamides hinges on the substituent at the 5-position of the isoquinoline ring.

  • ATP Competition: These probes bind to the ATP-binding pocket of the kinase. The isoquinoline nitrogen (N-2) forms a critical hydrogen bond with the hinge region of the kinase.

  • The "Flip" Mechanism: Structural biology reveals that the isoquinoline ring can bind in different orientations depending on the bulk and nature of the 5-position substituent.

    • Fasudil: Contains a 5-(1,4-diazepan-1-ylsulfonyl) group. This smaller group allows the molecule to fit into the ATP pockets of PKA and PKC with relatively high affinity, leading to poor selectivity.

    • H-1152: Features a (S)-(+)-2-methylhomopiperazine moiety at the 5-position and a 4-methyl group on the isoquinoline ring. These steric additions create a "selectivity filter," clashing with residues in the PKA pocket while maintaining high-affinity interactions within the ROCK active site.

Comparative Performance Data

The following data aggregates biochemical IC50 profiling results. Note the critical "Selectivity Window" for H-1152 compared to Fasudil.

Table 1: Kinase Selectivity Profile (IC50 in µM)

Kinase TargetH-1152 Fasudil Selectivity Gain (H-1152)
ROCK2 (On-Target) 0.012 0.730 ~60x Potency
PKA (Off-Target)3.0301.600High Selectivity Window
PKC (Off-Target)5.6803.300Improved
PKG (Off-Target)0.3601.600Mixed (Watchpoint)
Aurora A0.745N/DKey Off-Target for H-1152
CAMKII0.180N/DKey Off-Target for H-1152

Data Sources: Compiled from Tocris, SelleckChem, and MedChemExpress validation data [1, 2, 3].

Critical Insight: When using Fasudil at 10 µM (a common concentration), you are inhibiting PKA by >80%. When using H-1152 at 100 nM (sufficient for ROCK inhibition), PKA inhibition is negligible.

Experimental Validation Protocols

To claim "ROCK-dependent" effects, you must employ a self-validating workflow that proves target engagement while ruling out PKA interference.

Protocol A: The "Dual-Substrate" Cellular Validation

Objective: Confirm ROCK inhibition while simultaneously verifying PKA activity remains intact.

Materials:

  • Cell Line: HeLa or NIH3T3 (High stress fiber content).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Antibodies:

    • Anti-p-MYPT1 (Thr696/853): Readout for ROCK activity.

    • Anti-p-CREB (Ser133): Readout for PKA activity.

    • Anti-Total MYPT1 & Anti-Total CREB.

Workflow:

  • Starvation: Serum-starve cells for 4-6 hours to reduce basal kinase noise.

  • Treatment: Treat cells with H-1152 (Dose range: 10 nM, 100 nM, 1 µM) for 60 minutes.

    • Control Arm: Treat parallel wells with Fasudil (10 µM).

  • Stimulation: Stimulate ROCK pathway with LPA (Lysophosphatidic Acid) (10 µM, 5 min) or Thrombin .

    • PKA Check: Separately stimulate PKA with Forskolin (10 µM) in the presence of the inhibitors to check for off-target suppression.

  • Western Blot Analysis:

    • Success Criteria: H-1152 (100 nM) should abolish LPA-induced p-MYPT1 but preserve Forskolin-induced p-CREB.

    • Failure Flag: If H-1152 reduces p-CREB, the concentration is too high, or the effect is non-selective.

Protocol B: Functional Phenotyping (Stress Fiber Disassembly)

Objective: Visual confirmation of actin cytoskeleton remodeling.

  • Seeding: Seed cells on fibronectin-coated coverslips.

  • Inhibition: Add H-1152 (200 nM) . Incubate for 30-60 minutes.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Staining: Stain with Phalloidin-TRITC (F-actin) and DAPI (Nuclei).

  • Microscopy:

    • ROCK Inhibition Phenotype: Loss of central stress fibers; appearance of "stellate" morphology or long neurite-like extensions (in neuronal cells).

    • Differentiation: PKA inhibition often does not cause rapid stress fiber loss in the same manner.

Visualization: Signaling & Validation Logic

The following diagrams illustrate the canonical ROCK signaling pathway and the decision logic for probe selection.

RockValidation RhoA RhoA-GTP ROCK ROCK 1/2 RhoA->ROCK MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylation (Inactivation) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phos LIMK LIMK ROCK->LIMK H1152 H-1152 (Inhibitor) H1152->ROCK High Potency (IC50 12nM) PKA PKA (Off-Target) H1152->PKA >250x Selectivity Fasudil Fasudil (Non-Selective) Fasudil->ROCK Fasudil->PKA High Cross-Reactivity MYPT1->MLC Dephosphorylation Actin Actomyosin Contraction MLC->Actin Cofilin Cofilin LIMK->Cofilin StressFibers Stress Fiber Formation Actin->StressFibers

Caption: ROCK signaling cascade illustrating the high-selectivity intervention point of H-1152 versus the promiscuous inhibition profile of Fasudil against PKA.

Workflow Start Start Validation Step1 Biochemical IC50 (33P-ATP Assay) Start->Step1 Step2 Cellular Target Engagement (Western: p-MYPT1) Step1->Step2 Decision Is PKA Inhibited? (Check p-CREB) Step2->Decision Pass Valid ROCK Probe (Proceed to Phenotype) Decision->Pass No (p-CREB Intact) Fail Non-Selective Artifact (Reduce Dose / Change Probe) Decision->Fail Yes (p-CREB Reduced)

Caption: Step-by-step validation workflow to distinguish on-target ROCK inhibition from off-target PKA suppression.

References

  • Breitenlechner, C., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[1] Structure, 11(12), 1595-1607.

  • Tamura, M., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application.[1] Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252.

Sources

Validation

A Guide to the Crystal Structure Analysis of 5-(Azetidin-3-yloxy)isoquinoline Complexes in Kinase-Targeted Drug Discovery

The 5-(azetidin-3-yloxy)isoquinoline scaffold represents a significant and promising framework in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. The isoquin...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-(azetidin-3-yloxy)isoquinoline scaffold represents a significant and promising framework in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. The isoquinoline core is a well-established pharmacophore that can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while the 3-yloxy-azetidine moiety provides a versatile vector for exploring interactions with the solvent-exposed region, enabling the fine-tuning of potency and selectivity.[1][2] Understanding the precise binding mode of these compounds at an atomic level is paramount for successful structure-based drug design campaigns. X-ray crystallography remains the gold standard for elucidating these interactions, providing a high-resolution snapshot of the protein-ligand complex.[3]

This guide provides a comprehensive overview of the crystal structure analysis of 5-(azetidin-3-yloxy)isoquinoline complexes, structured as a hypothetical case study targeting a representative protein kinase. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. We will delve into the strategic workflows for crystallization, present a comparative analysis of hypothetical structural data, and discuss orthogonal biophysical techniques for validation and deeper mechanistic insight.

Part 1: The Crystallization Workflow: A Strategic Overview

The journey from a purified protein and a synthesized compound to a high-resolution crystal structure is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as a series of decision points, each with its own set of experimental considerations. The primary goal is to create a supersaturated solution from which a well-ordered crystal lattice of the protein-ligand complex can form.

Crystallization Workflow cluster_0 Upstream Preparation cluster_1 Crystallization Strategy cluster_2 Downstream Analysis Protein_Production Protein Production (e.g., E. coli, Baculovirus) Purification Purification (Affinity, IEX, SEC) Protein_Production->Purification QC Quality Control (SDS-PAGE, Mass Spec, DLS) Purification->QC Co_Crystallization Co-Crystallization QC->Co_Crystallization High ligand affinity Good ligand solubility Soaking Ligand Soaking QC->Soaking Apo crystals available Ligand solubility concerns Screening High-Throughput Screening (Sparse Matrix Screens) Co_Crystallization->Screening Soaking->Screening Optimization Optimization (Grid Screens, Additives) Screening->Optimization Initial 'Hits' Found Diffraction_Testing X-ray Diffraction Testing Optimization->Diffraction_Testing Data_Collection Synchrotron Data Collection Diffraction_Testing->Data_Collection Diffracting Crystals Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: High-level workflow for protein-ligand crystallization.

The choice between co-crystallization and soaking is a critical early decision. Co-crystallization involves incubating the protein with the ligand prior to setting up crystallization trials. This is often the preferred method when the ligand is expected to induce a conformational change in the protein or when the ligand has high affinity. In contrast, soaking involves growing crystals of the apo-protein first and then introducing the ligand into the crystal mother liquor. This can be advantageous when dealing with ligands that have limited solubility or when a robust apo-crystallization condition is already established.[4]

Part 2: A Case Study: Crystallization and Structure Determination of a Hypothetical Kinase-Inhibitor Complex

Let us consider a hypothetical project focused on a protein kinase, "Kinase-X," and a series of 5-(azetidin-3-yloxy)isoquinoline inhibitors.

Protein Production and Purification

For most kinases, the catalytic domain is expressed recombinantly, often in E. coli or insect cells (baculovirus). A typical purification strategy involves:

  • Expression : The kinase domain is expressed with a purification tag, such as a hexahistidine (His6) tag or a glutathione S-transferase (GST) tag.

  • Affinity Chromatography : The cell lysate is passed over a resin that specifically binds the tag (e.g., Ni-NTA for His-tagged proteins).

  • Tag Cleavage : If necessary, the purification tag is removed by a specific protease (e.g., TEV protease).

  • Ion-Exchange Chromatography (IEX) : Further purification is achieved based on the net charge of the protein.

  • Size-Exclusion Chromatography (SEC) : The final polishing step separates the protein based on its hydrodynamic radius, ensuring a monodisperse sample, which is crucial for crystallization.

Throughout this process, it is essential to maintain the protein in a stable, monodisperse state, which can be monitored by techniques like Dynamic Light Scattering (DLS).

Detailed Experimental Protocol: Ligand Soaking into Apo-Kinase Crystals

This protocol assumes a robust crystallization condition for apo-Kinase-X has been established.

Materials:

  • Apo-Kinase-X crystals in a 24-well sitting drop vapor diffusion plate.

  • Inhibitor stock solution: 100 mM in 100% DMSO.

  • Soaking solution: Reservoir solution from the apo-crystal plate.

  • Cryoprotectant solution: Soaking solution supplemented with 25% (v/v) glycerol.

  • Micron-sized crystal harvesting loops.

  • Liquid nitrogen.

Methodology:

  • Prepare Soaking Ligand Solution : Prepare a 10 mM solution of the 5-(azetidin-3-yloxy)isoquinoline inhibitor by diluting the 100 mM DMSO stock into the soaking solution. Rationale: The final DMSO concentration should be kept low (typically <10%) to avoid damaging the crystals. The ligand concentration should be high enough to ensure saturation of the binding sites within the crystal.

  • Crystal Soaking : Carefully transfer 1 µL of the 10 mM ligand solution directly onto the drop containing the apo-Kinase-X crystals. Gently mix by pipetting up and down without touching the crystals.

  • Incubation : Seal the well and incubate the plate at the same temperature at which the crystals were grown. Soaking times can vary from a few minutes to overnight. A typical starting point is 4-6 hours. Rationale: This allows the ligand to diffuse through the solvent channels of the crystal and bind to the active site of the protein.

  • Cryoprotection : Briefly transfer a soaked crystal into a drop of cryoprotectant solution using a crystal loop. The soaking time in the cryoprotectant should be minimized (typically 10-30 seconds) to prevent back-soaking of the ligand.

  • Vitrification : Immediately plunge the crystal loop into liquid nitrogen to flash-freeze the crystal. This process, known as vitrification, prevents the formation of damaging ice crystals.

  • Storage and Shipping : Store the vitrified crystals in liquid nitrogen until they are ready for data collection at a synchrotron beamline.

Data Collection and Structure Solution

Vitrified crystals are mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded on a detector. The data are then processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

The structure is typically solved by molecular replacement , using a previously determined structure of a homologous protein as a search model. Once an initial model is obtained, the electron density map is calculated. The 5-(azetidin-3-yloxy)isoquinoline inhibitor is then manually built into the corresponding difference density in the active site. The entire protein-ligand complex model is then refined against the experimental data to improve its agreement with the observed diffraction pattern.

Part 3: Comparative Structural Analysis of 5-(Azetidin-3-yloxy)isoquinoline Analogues

The true power of crystallography in drug design comes from the comparative analysis of a series of related compounds. By observing how small chemical modifications affect the binding mode, we can build a structure-activity relationship (SAR) that guides the design of improved inhibitors.

Below is a hypothetical table summarizing the crystallographic data for three analogues in complex with Kinase-X.

Parameter Analogue 1 (Parent) Analogue 2 (+ 4-F-Ph) Analogue 3 (+ 3-Me-Ph)
PDB ID 9XYZ9XYA9XYB
Resolution (Å) 1.81.92.1
Space Group P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
R-work / R-free (%) 18.5 / 22.119.2 / 23.020.5 / 24.8
Ligand Conformation Planar isoquinoline, azetidine puckeredPlanar isoquinoline, azetidine puckeredPlanar isoquinoline, azetidine puckered
Hinge H-bonds N of isoquinoline to backbone NH of Val123N of isoquinoline to backbone NH of Val123N of isoquinoline to backbone NH of Val123
Key Interactions Azetidine N-H to Asp234 side chain4-F of phenyl to Arg180 side chain (pi-cation)3-Me of phenyl in hydrophobic pocket (Leu83, Ile96)
Affinity (ITC Kd) 150 nM25 nM50 nM

Interpretation of the Data:

  • Analogue 1 (Parent) : The parent compound establishes the core binding mode, with the isoquinoline nitrogen forming a critical hydrogen bond to the kinase hinge region. The azetidine nitrogen also forms a hydrogen bond with a conserved aspartate.

  • Analogue 2 (+ 4-F-Ph) : The addition of a 4-fluorophenyl group to the azetidine leads to a significant increase in affinity. The crystal structure reveals that the fluorine atom engages in a favorable interaction with a nearby arginine residue. This provides a clear rationale for the observed potency gain and suggests further exploration of substituents at this position.

  • Analogue 3 (+ 3-Me-Ph) : The methyl-substituted analogue also shows improved potency. The structure shows the methyl group occupying a small hydrophobic pocket, displacing a water molecule that was present in the parent complex. This highlights the importance of targeting specific hydrophobic regions to improve binding affinity.

This type of comparative analysis is the cornerstone of structure-based drug design, allowing for the rational optimization of lead compounds.

Part 4: Orthogonal Methods for Validation and Deeper Insight

While X-ray crystallography provides an invaluable static picture of the protein-ligand complex, it is crucial to validate these findings and gain a more complete understanding of the interaction using solution-based techniques.

Technique Selection Start Need to Characterize Protein-Ligand Interaction Decision1 Is a high-resolution 3D structure needed? Start->Decision1 Decision2 Can the protein be crystallized? Decision1->Decision2 Yes Decision3 Need thermodynamic and stoichiometry data? Decision1->Decision3 No XRay X-ray Crystallography Decision2->XRay Yes CryoEM Cryo-Electron Microscopy Decision2->CryoEM No Decision4 Need information on dynamics in solution? Decision3->Decision4 No ITC Isothermal Titration Calorimetry Decision3->ITC Yes NMR NMR Spectroscopy Decision4->NMR Yes

Caption: Decision tree for selecting biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, which is highly complementary to the structural data from crystallography.[6] For example, ITC can confirm that the affinity improvements observed for Analogues 2 and 3 in our hypothetical case study are real and can quantify the enthalpic and entropic contributions to the binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution.[7][8] Techniques like Chemical Shift Perturbation (CSP) mapping can identify the residues on the protein that are involved in ligand binding, providing a means to validate the binding site observed in the crystal structure. Furthermore, ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can be used to screen for binding and to identify the parts of the ligand that are in close contact with the protein.[9]

Cryo-Electron Microscopy (Cryo-EM)

For protein-ligand complexes that are resistant to crystallization, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.[10][11] Recent advances have made it possible to solve the structures of relatively small proteins and their bound ligands at near-atomic resolution.[12][13] While still technically challenging, cryo-EM is an increasingly important tool in the structural biologist's arsenal for structure-based drug design.[14]

Conclusion

The crystal structure analysis of 5-(azetidin-3-yloxy)isoquinoline complexes is a critical component of any drug discovery program targeting protein kinases. A well-executed crystallographic study, from strategic planning of the crystallization experiments to the detailed comparative analysis of multiple ligand-bound structures, provides the atomic-level insights necessary to guide the rational design of more potent and selective inhibitors. By integrating crystallographic data with orthogonal biophysical techniques such as ITC and NMR, a comprehensive understanding of the structure-activity relationship can be built, ultimately accelerating the journey from a chemical starting point to a clinical candidate.

References

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure. (2025). [Link]

  • Engh, R. A., et al. (1996). Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Structural implications for selectivity. Journal of Biological Chemistry, 271(42), 26157-26164. [Link]

  • Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Creative Biostructure. [Link]

  • Cryo-EM for small molecules. Progress in Biophysics and Molecular Biology. (2022). [Link]

  • Cioffi, M., et al. (2017). NMR Studies of Protein–Ligand Interactions. In Vascular Endothelial Growth Factor (VEGF) (pp. 129-147). Humana Press, New York, NY. [Link]

  • Pellecchia, M., et al. (2014). NMR-based analysis of protein-ligand interactions. Current Opinion in Chemical Biology, 18, 29-35. [Link]

  • Xu, R. M., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(22), 10147-10151. [Link]

  • Lee, S., et al. (2025). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. [Link]

  • Cryo-EM Applications in Protein Structure Determination. Creative Biostructure. (2025). [Link]

  • Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

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Safety & Regulatory Compliance

Safety

5-(Azetidin-3-yloxy)isoquinoline proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 5-(Azetidin-3-yloxy)isoquinoline , a specialized heterocyclic building block used in drug discovery. As a research chemical often lack...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 5-(Azetidin-3-yloxy)isoquinoline , a specialized heterocyclic building block used in drug discovery.

As a research chemical often lacking a compound-specific Safety Data Sheet (SDS) in public registries, its disposal profile must be derived from its pharmacophore components: the isoquinoline core (toxic, aquatic hazard) and the azetidine ring (strained amine, potential corrosivity/reactivity).

Hazard Profiling & Chemical Identity

Before disposal, you must classify the waste stream.[1] This compound combines a lipophilic aromatic system with a strained, basic nitrogen heterocycle.

PropertyCharacteristicImplication for Disposal
Chemical Structure Isoquinoline fused with Azetidine etherOrganic Base : Incompatible with strong acids and oxidizers.
Predicted Physical State Solid (Powder/Crystalline)Requires particulate containment (N95/P100) to prevent inhalation.
Primary Hazards Corrosive (Skin/Eye) , Acute Toxicity Waste containers must be chemically resistant (HDPE/Glass).
Reactivity Azetidine ring strainPotential for ring-opening reactions; avoid mixing with strong Lewis acids in waste drums.
RCRA Classification Not explicitly listed (P/U list)Manage as D001 (Ignitable) if in solvent or D002 (Corrosive) if pH > 12.5.

Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this compound down the drain. The isoquinoline moiety is toxic to aquatic life and persists in water systems.

Step 1: Waste Stream Segregation

You must segregate 5-(Azetidin-3-yloxy)isoquinoline into the "Basic Organic Heterocycles" stream.

  • Incompatible Streams: Do not mix with acidic waste (risk of exothermic neutralization and spattering) or oxidizers (risk of reaction with the secondary amine).

  • Compatible Solvents: Methanol, Ethanol, Dichloromethane (DCM), DMSO.

Step 2: Quenching (Trace Residues Only)

For glassware or minor spills, the azetidine ring can be chemically deactivated before final disposal.

  • Protocol: Treat residues with dilute acetic acid (5% solution) to protonate the amine, reducing volatility and reactivity, followed by a solvent rinse.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)
  • Applicability: Expired solids, botched synthesis cakes, or spilled powder.

  • Containerization: Transfer solid material into a screw-top High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(Azetidin-3-yloxy)isoquinoline (95%+)"

    • Hazard Checkbox: Toxic, Corrosive.[2][3][4][5]

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag to contain potential dust leakage.

  • Final Disposition: High-temperature incineration (via EHS/contractor).

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Applicability: Reaction mixtures, HPLC eluents, or stock solutions.

  • Solvent Check: Ensure the carrier solvent is compatible with the "Organic - Non-Halogenated" or "Organic - Halogenated" waste stream.

  • pH Check: If the solution is highly basic (pH > 10) due to the azetidine, neutralize to pH 7–9 using dilute sulfuric acid slowly in a fume hood to prevent thermal runaway in the waste drum.

  • Transfer: Pour into the satellite accumulation carboy (typically 20L HDPE).

  • Log Entry: Record the volume and estimated concentration of the isoquinoline derivative on the waste log immediately.

Decision Logic: Waste Segregation Workflow

The following diagram illustrates the decision matrix for segregating this specific compound to ensure compliance and safety.

WasteDisposal Start Start: 5-(Azetidin-3-yloxy)isoquinoline Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Place in HDPE Jar (Double Bagged) Solid->ContainerSolid SolventCheck Halogenated Solvent? Liquid->SolventCheck LabelSolid Label: Toxic/Corrosive Solid ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration HaloYes Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloYes Yes HaloNo Non-Halogenated Stream (e.g., MeOH, DMSO) SolventCheck->HaloNo No Neutralize Check pH: If >10, Neutralize to pH 7-9 HaloYes->Neutralize HaloNo->Neutralize Neutralize->Incineration

Caption: Operational workflow for segregating 5-(Azetidin-3-yloxy)isoquinoline waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the "Isolate-Neutralize-Collect" protocol.

  • Isolate: Evacuate the immediate area (3-meter radius). The azetidine moiety may release irritating vapors if the compound is volatile or aerosolized.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if dust is present.

  • Neutralize (Liquids): Apply a spill pillow or vermiculite. Do not use paper towels alone, as they may degrade if the solution is corrosive.

  • Clean (Solids): Do not dry sweep. Cover with a damp paper towel (dampened with ethanol) to suppress dust, then scoop into a disposal jar.

  • Decontaminate: Wash the surface with a 5% acetic acid solution followed by soap and water to remove basic residues.

References

  • PubChem. 3-(Azetidin-3-yl)isoquinoline Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Azetidin-3-yloxy)isoquinoline

Operational Safety & Handling Guide: 5-(Azetidin-3-yloxy)isoquinoline Executive Summary: Risk Profile & Immediate Action Compound Identity: 5-(Azetidin-3-yloxy)isoquinoline Chemical Class: Heterocyclic Amine / Isoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 5-(Azetidin-3-yloxy)isoquinoline

Executive Summary: Risk Profile & Immediate Action

Compound Identity: 5-(Azetidin-3-yloxy)isoquinoline Chemical Class: Heterocyclic Amine / Isoquinoline Ether Primary Hazard Classification (Predicted): CORROSIVE / ACUTE TOXICANT [1][2][3][4][5][6][7][8]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for this specific isomer may be sparse in public repositories, its structural components—Isoquinoline and Azetidine —dictate a strict safety protocol.[3][4][5][6][7] Azetidine derivatives are strained, secondary amines capable of causing severe skin burns and eye damage (H314).[6] The isoquinoline core contributes to potential acute toxicity (H302, H311) and respiratory irritation.[5][6]

Treat this compound as a high-potency, corrosive solid.[1][2][3][5][6][7] Do not handle on open benchtops.

Personal Protective Equipment (PPE) Decision Matrix

The following decision logic is based on the physical state and quantity of the material. This protocol is designed to prevent exposure routes common to charged amine intermediates.[6][8]

PPE_Matrix Start Handling 5-(Azetidin-3-yloxy)isoquinoline State Physical State? Start->State Solid Solid / Powder (High Dust Risk) State->Solid Solution Solution / Liquid (Splash Risk) State->Solution Resp_Solid Respiratory: Certified Fume Hood REQUIRED. If outside hood: P100/N99 Respirator Solid->Resp_Solid Hand_Solid Hands: Double Nitrile Gloves (Change immediately if contaminated) Solid->Hand_Solid Eye_Solid Eyes: Chemical Safety Goggles (No Safety Glasses) Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Recommended. Avoid aerosol generation. Solution->Resp_Sol Hand_Sol Hands: Laminate or Thick Nitrile (0.11mm+) Breakthrough time < 15 mins for amines Solution->Hand_Sol Eye_Sol Eyes: Chemical Goggles + Face Shield (If >100mL volume) Solution->Eye_Sol

Figure 1: PPE Selection Logic based on physical state.[1][2][3][4][5][6][7][8] Note the critical requirement for Chemical Goggles over standard safety glasses due to the corrosive nature of azetidine amines.[3][4][5][6]

Technical Specifications & Handling Protocols

Physical Properties & Storage Logistics
ParameterSpecificationOperational Note
Appearance White to pale yellow solidDarkening indicates oxidation/decomposition.[1][2][3][5][6][7][8]
Basicity Basic (Secondary Amine)Reacts with atmospheric CO₂ to form carbamates.[2][6][7][8]
Solubility DMSO, Methanol, DCMLow solubility in non-polar solvents (Hexane).[1][3][4][5][6]
Storage -20°C , Inert Gas (N₂/Ar)Hygroscopic. Store in a desiccator or sealed under argon.
Stability Acid SensitiveAvoid prolonged exposure to strong acids unless forming salts.[6][7][8]
Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution without generating dust or static discharge.[6][7][8]

  • Engineering Controls:

    • Activate the Fume Hood sash to the safe working height.[6][8]

    • Use an Ionizing Bar or anti-static gun if the powder is fluffy/static-prone (common with heterocyclic ethers).[1][2][3][5][6][8]

  • Weighing Procedure:

    • Place a tared vial inside the balance chamber.

    • Transfer solid using a disposable spatula.[6][8] Do not pour from the source bottle.

    • Critical Step: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent amine salt formation on the cap, which can cause seizing.[5][6]

  • Solubilization (Exotherm Warning):

    • Solvent of choice: DMSO (for biology) or Dichloromethane (for synthesis).[1][2][6][8]

    • Caution: Dissolution of amine bases can be slightly exothermic.[6][7][8] Add solvent slowly.[6][8]

    • Vortex inside the hood.[6][8] If sonication is required, keep the vial sealed with Parafilm.[6][8]

Emergency Response: Exposure & Spills

Mechanism of Injury: The azetidine moiety is a strained ring.[6][7][8] Upon contact with biological tissue, it can act as an alkylating agent or a severe base, leading to protein denaturation and chemical burns.[3][4][5][6]

Exposure Response Workflow
  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[6][8][9] The "seconds count" rule applies here. Do not wait for a doctor to start flushing.[6][8]

  • Skin Contact: Wash with soap and water.[6][7][8][9][10][11][12][13] Do not use alcohol (ethanol/isopropanol) as this may increase skin permeability to the compound.[2][5][6][7][8]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[5][6]

Spill Management Logic

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 1g/mL) Inside Hood Assess->Minor Major Major (> 1g/mL) Or Outside Hood Assess->Major Action_Min 1. Absorb with Sand/Vermiculite 2. Neutralize (Dilute Acetic Acid) 3. Double Bag Minor->Action_Min Action_Maj 1. EVACUATE LAB 2. Call EHS/Hazmat 3. Do not attempt cleanup Major->Action_Maj

Figure 2: Spill response decision tree. Note that "Major" spills outside a hood require evacuation due to the respiratory sensitization risk of amines.[3][4][5][6]

Disposal & Environmental Compliance

Waste Stream Classification:

  • Primary Stream: Basic Organic Waste (High pH).[2][6][7][8]

  • Contaminated Solids: Gloves, weigh boats, and paper towels must be disposed of as Hazardous Solid Waste .[3][6][7] Do not throw in regular trash.

Deactivation Protocol (for glassware): Before washing glassware, rinse with a dilute acidic solution (e.g., 1M HCl or dilute Acetic Acid) to protonate the amine, rendering it water-soluble and less volatile/corrosive, then dispose of the rinse into the aqueous waste stream.[1][2][3][4][5][6]

References

  • PubChem. (n.d.).[6][8] 3-(Azetidin-3-yl)isoquinoline Compound Summary. National Library of Medicine.[6][8] Retrieved February 24, 2026, from [Link][1][2][3][4][5][6]

Sources

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